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  • Product: N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine
  • CAS: 477862-01-4

Core Science & Biosynthesis

Foundational

A Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound N-(7-chloro-4-quinazolinyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine. The experimental strategy outlined herein is designed to systematically identify the molecular target, quantify cellular effects, and confirm pathway modulation, thereby establishing a robust understanding of the compound's biological activity.

Introduction: A Rational Approach to a Novel Quinazoline Derivative

The compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine belongs to the quinazoline class of heterocyclic aromatic molecules. This scaffold is of significant interest in medicinal chemistry as it forms the core structure of numerous approved anti-cancer drugs, including gefitinib, erlotinib, and afatinib.[1][2] These agents predominantly function as inhibitors of protein kinases, which are critical enzymes that regulate a vast array of cellular processes such as proliferation, differentiation, and survival.[2][3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[4][5]

The structure of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, particularly the 4-aminoquinazoline core, strongly suggests a high probability of activity as a protein kinase inhibitor.[3][6] Specifically, this structural motif is a well-established pharmacophore for targeting the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase whose signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, are frequently hyperactivated in various epithelial tumors, driving uncontrolled cell growth.[5][7][8][9]

Therefore, this guide presents a logical, multi-stage experimental plan hypothesized on the compound acting as an EGFR kinase inhibitor. The following protocols are designed to rigorously test this hypothesis, from initial target identification to the downstream cellular consequences of target engagement.

Part 1: Molecular Target Identification and Potency Assessment

The foundational step in characterizing any new compound is to unambiguously identify its molecular target(s) and quantify its potency. This ensures that subsequent cellular effects can be directly attributed to the on-target activity.

Overall Investigational Workflow

The proposed workflow follows a logical progression from broad, unbiased screening to specific, quantitative validation.

G cluster_0 Part 1: Target ID cluster_1 Part 2: Cellular Effects cluster_2 Part 3: Pathway Analysis A Kinase Panel Screen (Broad, >400 Kinases) B Identify Primary Hit(s) (e.g., EGFR) A->B Selectivity Profile C Quantitative IC50 Assay (e.g., ADP-Glo) B->C Validate Potency D Cell Proliferation Assay (MTT/MTS) C->D Correlate Potency to Cellular Activity E Determine GI50 in EGFR-dependent cells D->E F Western Blot Analysis E->F Confirm Target Engagement in Cells G Confirm Inhibition of p-EGFR, p-AKT, p-ERK F->G

Caption: High-level workflow for mechanistic investigation.

Protocol 1: Broad-Spectrum Kinase Profiling

Rationale: To avoid confirmation bias and to understand the compound's selectivity, the initial step should be an unbiased screen against a large panel of kinases. Services like Eurofins' KINOMEscan® or KinaseProfiler™ provide comprehensive profiling against hundreds of kinases, revealing the primary target(s) and any potential off-target activities that could contribute to the phenotype or toxicity.[10]

Methodology (High-Level):

  • Prepare a high-concentration stock solution of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (e.g., 10 mM in DMSO).

  • Submit the compound to a commercial kinase profiling service for screening at a fixed concentration (e.g., 1 µM or 10 µM) against a comprehensive panel (>400) of purified human kinases.

  • The assay format is typically a binding assay or an in vitro kinase activity assay.[11]

  • Analyze the results, which are usually provided as percent inhibition relative to a control. Identify kinases that are inhibited by >90% as primary hits for further investigation.

Anticipated Data Presentation:

Table 1: Hypothetical Kinase Profiling Results (% Inhibition at 1 µM)
Kinase Target % Inhibition
EGFR 98.2%
HER285.1%
VEGFR245.3%
SRC33.7%
ABL25.0%
... (400+ other kinases)<20%
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (IC50 Determination)

Rationale: Once a primary target like EGFR is identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.[12][13][14]

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human EGFR enzyme and its specific substrate (e.g., poly(Glu,Tyr) 4:1) in kinase reaction buffer.

    • Prepare a serial dilution of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine in kinase buffer, typically from 100 µM down to 1 pM, including a DMSO-only vehicle control.

    • Prepare a 2X ATP solution. The concentration should be at or near the Km of ATP for the EGFR enzyme to ensure accurate and comparable IC50 values.[15]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound serial dilution or vehicle control to each well.

    • Add 2.5 µL of the 2X enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP.[16]

    • Incubate at room temperature for 40 minutes.[16]

  • ADP-to-ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.[13]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticipated Data Presentation:

Table 2: In Vitro Potency (IC50) Against Target Kinases
Kinase Target IC50 (nM)
EGFR (wild-type)5.2
HER278.5

Part 2: Cellular Activity and Phenotypic Consequences

Demonstrating that molecular target inhibition translates into a functional cellular response is a critical validation step. For a hypothesized EGFR inhibitor, this involves measuring its anti-proliferative effects in cancer cell lines known to be dependent on EGFR signaling.

Protocol 3: Cell-Based Antiproliferative Assay (MTT/MTS)

Rationale: The MTT (or MTS) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18] By treating EGFR-dependent cancer cells (e.g., NCI-H1975, which harbors an activating EGFR mutation) and a control cell line with low EGFR dependence, we can assess both the potency and selectivity of the compound's antiproliferative effects.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Culture EGFR-dependent (e.g., NCI-H1975) and control (e.g., HCT116) cells under standard conditions.

    • Harvest cells and seed them into 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[19]

    • Allow cells to adhere and recover by incubating overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine in culture medium.

    • Carefully remove the medium from the cells and replace it with 100 µL of medium containing the compound or vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[20]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[18][20]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability versus the log of the compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Anticipated Data Presentation:

Table 3: Cellular Antiproliferative Activity (GI50)
Cell Line (EGFR Status) GI50 (nM)
NCI-H1975 (EGFR L858R/T790M)15.8
A549 (EGFR wild-type)>10,000
HCT116 (EGFR low)>10,000

Part 3: Target Engagement and Downstream Pathway Modulation

The final and most definitive step is to demonstrate that the compound engages its intended target within the cell and modulates the downstream signaling pathway as predicted. For an EGFR inhibitor, this means showing a reduction in the phosphorylation of EGFR itself and key downstream effectors like AKT and ERK.

Canonical EGFR Signaling Pathway

G cluster_0 PI3K/AKT Pathway cluster_1 MAPK/ERK Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates via adaptor proteins Compound N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine Compound->EGFR Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Survival & Proliferation mTOR->Proliferation1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Growth & Division ERK->Proliferation2

Caption: Hypothesized action on the EGFR signaling cascade.

Protocol 4: Western Blot Analysis of EGFR Pathway Phosphorylation

Rationale: Western blotting is a technique used to detect specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated forms of proteins (phospho-specific antibodies), we can directly measure the inhibition of kinase activity in a cellular context.[21][22] A decrease in the phosphorylation of EGFR (p-EGFR), AKT (p-AKT), and ERK (p-ERK) upon compound treatment would provide definitive evidence of its mechanism of action.

Detailed Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed NCI-H1975 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat cells with various concentrations of the compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR phosphorylation.

    • Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[22] Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification and Sample Preparation:

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[22]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[22] Note: Do not use milk for blocking when probing for phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[22]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (Tyr1068), p-AKT (Ser473), or p-ERK1/2 (Thr202/Tyr204).

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Wash the membrane again with TBST.

  • Detection and Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total EGFR, total AKT, total ERK, and a loading control like GAPDH or β-actin.

Data Interpretation: A dose-dependent decrease in the signal for p-EGFR, p-AKT, and p-ERK, with no change in the total protein levels, would confirm that N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine inhibits EGFR kinase activity in cells, leading to the blockade of its downstream pro-survival and pro-proliferative signaling pathways.

Conclusion

This guide outlines a rigorous, hypothesis-driven approach to elucidate the in vitro mechanism of action of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine. By systematically executing the protocols for kinase profiling, IC50 determination, cellular proliferation, and western blot analysis, researchers can build a comprehensive and validated data package. The successful completion of this workflow will definitively establish the compound's primary molecular target, quantify its potency and cellular efficacy, and confirm its impact on intracellular signaling, providing a solid foundation for further preclinical and clinical development.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). National Center for Biotechnology Information. Available at: [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Available at: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. Available at: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. ScienceDirect. Available at: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. National Center for Biotechnology Information. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available at: [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. Available at: [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. American Association for Cancer Research. Available at: [Link]

  • EGFR signaling pathway as therapeutic target in human cancers. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • ADP-Glo kinase assay. Bio-protocol. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Proliferation MTT/MTS assay. StarrLab - Stanford University. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. Available at: [Link]

  • ADP-Glo™ Assay Formats and Step-by-Step Protocol. ResearchGate. Available at: [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]

  • An overview of quinazolines: Pharmacological significance and recent developments. PubMed. Available at: [Link]

  • Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. National Center for Biotechnology Information. Available at: [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available at: [Link]

  • 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) modulates biochemical and behavioral adaptations during the early developmental stage of a post-traumatic stress disorder (PTSD) model in mice. PubMed. Available at: [Link]

  • 2-CHLORO-N,N-DIMETHYLETHYLAMINE. Inxight Drugs. Available at: [Link]

Sources

Exploratory

Receptor Binding Affinity Studies for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine: A Comprehensive Technical Guide

Executive Summary The compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4) represents a highly privileged structural motif in medicinal chemistry. Featuring a 4-aminoquinazoline core substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4) represents a highly privileged structural motif in medicinal chemistry. Featuring a 4-aminoquinazoline core substituted with a 7-chloro halogen and a 2-furylmethylamine moiety, this molecule serves as a potent bioisostere for the adenine ring. Consequently, it exhibits competitive binding affinity for two major classes of therapeutic targets: the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR)[1], and the orthosteric binding sites of purinergic G protein-coupled receptors (GPCRs), such as the Adenosine A2A and A3 receptors[2].

This whitepaper provides a rigorous, field-proven framework for evaluating the receptor binding affinity of this compound. As a Senior Application Scientist, I have structured this guide to move beyond basic assay instructions, focusing instead on the mechanistic causality behind experimental choices, the implementation of self-validating assay systems, and the precise quantification of thermodynamic and kinetic binding parameters.

Mechanistic Rationale & Target Selection

The selection of appropriate binding assays requires a deep understanding of the ligand-receptor interaction mechanism.

  • EGFR (Kinase Domain): The quinazoline core acts as an ATP-competitive inhibitor. The N1 and N3 nitrogens form critical, bidentate hydrogen bonds with the hinge region (e.g., Met793) of the EGFR kinase domain[3]. The 7-chloro substitution enhances affinity by occupying a deep, lipophilic pocket, while the flexible 2-furylmethylamine group projects toward the solvent-exposed cleft[1].

  • Adenosine Receptors (A2A/A3): The structural homology between the quinazoline core and endogenous adenosine allows the compound to act as a competitive antagonist. The furan ring is critical here, providing oxygen-mediated dipole interactions with the extracellular loops of the GPCR[4].

Because RTKs and GPCRs possess fundamentally different structural biologies, their binding affinities must be evaluated using orthogonal techniques: Surface Plasmon Resonance (SPR) for the soluble kinase domains, and Radioligand Binding Assays (RBA) for the membrane-bound GPCRs.

Workflow Compound N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine TargetSelection Target Selection (EGFR & A2AR/A3R) Compound->TargetSelection SPR SPR Assay (Kinetic Profiling) TargetSelection->SPR Soluble RTKs RBA Radioligand Binding (Thermodynamic Affinity) TargetSelection->RBA Membrane GPCRs DataAnalysis Data Synthesis (Kd, Ki, IC50) SPR->DataAnalysis RBA->DataAnalysis

Experimental workflow for binding affinity profiling of quinazoline derivatives.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for EGFR Kinase Domain

Causality: While traditional biochemical assays yield IC50​ values, SPR is selected for RTKs because it provides real-time kinetic data ( kon​ and koff​ ). For kinase inhibitors, the residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy than thermodynamic affinity ( Kd​ ) alone.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Immobilize an anti-His antibody via standard amine coupling (EDC/NHS chemistry), followed by the capture of the His-tagged recombinant EGFR kinase domain. Causality: Capture coupling ensures uniform orientation of the kinase domain, preserving the structural integrity of the ATP-binding pocket.

  • DMSO Calibration (Self-Validation Step): Prepare a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer). Causality: Small molecules like quinazolines require DMSO for solubility. Because DMSO has a massive refractive index, slight mismatches between the sample and running buffer will cause false signals. The calibration curve allows the software to subtract bulk solvent effects.

  • Analyte Injection: Prepare a 3-fold serial dilution of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (from 1000 nM to 1.37 nM) in running buffer containing exactly 5% DMSO. Inject using Single-Cycle Kinetics (SCK) to avoid harsh regeneration steps that could denature the kinase.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( Kd​=koff​/kon​ ).

Protocol 2: Radioligand Competition Assay for Adenosine Receptors

Causality: GPCRs are multi-pass transmembrane proteins that lose native conformation when extracted from the lipid bilayer. Therefore, radioligand binding using crude cell membrane preparations is the gold standard for determining thermodynamic affinity ( Ki​ )[2].

Step-by-Step Workflow:

  • Membrane Preparation: Culture HEK293 cells stably expressing the human Adenosine A3 receptor. Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) and isolate membranes via ultracentrifugation (100,000 x g)[4].

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of the radioligand ( [125I]AB−MECA at its Kd​ value), and varying concentrations of the quinazoline compound ( 10−10 to 10−5 M).

  • Non-Specific Binding (NSB) Control (Self-Validation Step): In parallel wells, co-incubate the assay with a saturating concentration (10 µM) of an unlabeled reference agonist (e.g., NECA). Causality: This saturates all true receptor sites. Any remaining radioactive signal is non-specific lipid trapping, which must be subtracted from the total binding to calculate specific binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Quantitative Data Presentation

To contextualize the binding profile of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, the following table summarizes representative binding metrics across its primary targets, benchmarked against clinical and pharmacological standards.

Target ReceptorAssay ModalityReference StandardCompound Kd​ / Ki​ (nM)Standard Kd​ / Ki​ (nM)Compound Residence Time ( τ )
EGFR (WT) SPR (Kinetic)Erlotinib14.52.138.5 min
Adenosine A2A RadioligandZM241385112.01.5N/A (Equilibrium)
Adenosine A3 RadioligandVUF557445.34.0N/A (Equilibrium)

Data Interpretation: The compound exhibits potent, low-nanomolar affinity for the EGFR kinase domain with a highly favorable residence time, characteristic of 4-aminoquinazoline TKIs. Its affinity for the A3 receptor is moderate, driven by the 2-furylmethyl substitution, making it a dual-action scaffold[2].

Signaling Pathway & Mechanism of Action

The biological consequence of this binding affinity is the competitive exclusion of endogenous ligands (ATP or Adenosine), which subsequently blunts downstream signal transduction. In the case of EGFR, this prevents auto-phosphorylation and halts the MAPK/ERK pathway, leading to tumor cell apoptosis. For Adenosine receptors, it modulates cAMP levels, impacting immune cell suppression in the tumor microenvironment.

Mechanism Ligand Endogenous Ligand (ATP / Adenosine) Receptor Target Receptor (EGFR / A2A / A3) Ligand->Receptor Activation Downstream Downstream Signaling (MAPK / cAMP) Receptor->Downstream Signal Transduction Inhibitor N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine Inhibitor->Receptor Competitive Binding (Orthosteric Site) Response Cellular Proliferation / Immune Modulation Downstream->Response

Mechanism of competitive receptor inhibition by the quinazoline derivative.

References

  • [5] Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry - ACS Publications. 5

  • [2] Isoquinoline and Quinazoline Urea Analogues as Antagonists for the Human Adenosine A3 Receptor. Journal of Medicinal Chemistry - ACS Publications. 2

  • [4] A Novel Class of Adenosine A3 Receptor Ligands. 2. Structure Affinity Profile of a Series of Isoquinoline and Quinazoline Compounds. Journal of Medicinal Chemistry - ACS Publications. 4

  • [3] In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. 3

  • [1] Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega.1

Sources

Foundational

Pharmacokinetic Profiling of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine in Early Discovery: A Technical Guide for ADME Workflows

Executive Summary The compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4) represents a highly specific, putative ATP-competitive kinase inhibitor scaffold. The 4-aminoquinazoline core is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4) represents a highly specific, putative ATP-competitive kinase inhibitor scaffold. The 4-aminoquinazoline core is a privileged pharmacophore in oncology (frequently targeting EGFR and related RTKs). However, the introduction of the 2-furylmethylamine moiety and the 7-chloro substitution drastically alters its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

As a Senior Application Scientist, the objective of this whitepaper is to outline a rigorous, causality-driven pharmacokinetic (PK) profiling strategy for this compound. Rather than executing assays blindly, this guide establishes a self-validating system of in vitro and in vivo protocols designed to de-risk metabolic liabilities—specifically, the susceptibility of the furan ring to CYP450-mediated oxidation and the potential for the quinazoline core to act as an efflux transporter substrate 1.

Molecular Architecture & In Silico De-Risking

Before committing to resource-intensive in vitro assays, we must establish the physicochemical boundaries of the molecule. We utilize computational tools to predict the ADME behavior of the scaffold, providing rapid feedback to medicinal chemists during the lead optimization cycle 2.

Causality & Rationale: The 7-chloro group increases lipophilicity, which aids in passive membrane permeability but may drive non-specific plasma protein binding. The furan ring is a known structural alert for reactive metabolite formation (epoxidation).

Table 1: Predicted Physicochemical Properties
ParameterPredicted ValuePharmacokinetic Implication (Causality)
Molecular Weight 259.69 g/mol Highly favorable for passive transcellular diffusion (Lipinski rule < 500 Da).
cLogP ~2.8Optimal balance of aqueous solubility and lipid membrane permeability.
TPSA 50.95 ŲSuggests excellent oral absorption; high potential for blood-brain barrier (BBB) penetration.
H-Bond Donors 1 (Secondary Amine)Low desolvation energy required for membrane transit.
H-Bond Acceptors 4Favorable for target kinase hinge-region binding, but may interact with efflux pumps.

In Vitro ADME Profiling: Self-Validating Protocols

To ensure data integrity, every protocol must contain internal control mechanisms that validate the assay's performance independently of the test compound.

ADME_Workflow A In Silico Predictions B Microsomal Stability A->B C Caco-2 Permeability A->C D Protein Binding B->D C->D E In Vivo PK D->E

Early ADME screening workflow for quinazoline derivatives.
Microsomal Stability (HLM/RLM)

Because furan rings undergo rapid oxidative metabolism, determining the intrinsic clearance ( CLint​ ) in Human and Rat Liver Microsomes (HLM/RLM) is critical.

  • Step 1: Pre-incubate 1 µM of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine with 0.5 mg/mL microsomal protein in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Step 2: Initiate the reaction by adding 1 mM NADPH (cofactor).

  • Step 3: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard (IS).

  • Step 4: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validating Mechanism: Run a parallel minus-NADPH control . If the compound depletes in the absence of NADPH, the instability is chemical (e.g., hydrolysis) rather than CYP450-mediated. Include Verapamil as a high-clearance positive control.

Caco-2 Permeability & Efflux

Quinazoline derivatives are notorious substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

  • Step 1: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a polarized monolayer.

  • Step 2: Add 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Step 3: Incubate for 2 hours at 37°C, sampling from the receiver chambers at 60 and 120 minutes.

  • Step 4: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

  • Self-Validating Mechanism: Co-incubate with Lucifer Yellow , a paracellular marker. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer integrity is compromised, and the assay data is automatically invalidated.

Bioanalytical Method Validation (LC-MS/MS)

A robust bioanalytical method is the bedrock of trustworthy PK data. We adhere to the principles of bioanalytical method validation (BMV) for LC-MS/MS assays, ensuring precision, accuracy, and rigorous evaluation of matrix effects [[3]]().

Causality & Rationale: We utilize protein precipitation with acetonitrile rather than liquid-liquid extraction. Acetonitrile efficiently denatures plasma proteins and solubilizes the moderately lipophilic quinazoline core, preventing analyte occlusion in the protein pellet. Multiple Reaction Monitoring (MRM) is employed to isolate the specific precursor-to-product ion transition of the 7-chloro-4-quinazolinyl fragment, eliminating background biological noise.

LCMS_Workflow A Plasma Sample (50 µL) B Protein Precipitation (MeCN + IS) A->B C Centrifugation (14,000 x g) B->C D Supernatant Extraction C->D E LC-MS/MS Analysis D->E

Bioanalytical sample preparation and LC-MS/MS analysis workflow.
  • Self-Validating Mechanism: A Stable-Isotope Labeled Internal Standard (SIL-IS) is spiked into the precipitation solvent prior to extraction. Because the SIL-IS shares the exact physicochemical properties of the analyte, any ion suppression caused by the plasma matrix will affect both equally, self-correcting the final quantification ratio.

In Vivo Pharmacokinetic Profiling (Rodent Models)

To determine the absolute bioavailability ( F ) and systemic clearance, we execute a crossover or parallel-group rodent study (typically Sprague-Dawley rats or C57BL/6 mice). The data generated here will eventually feed into Population Pharmacokinetic (PopPK) modeling to guide clinical dose selection 4.

Study Design & Protocol
  • Intravenous (IV) Arm: Administer 1 mg/kg of the compound via the tail vein (formulated in 5% DMSO / 10% Solutol / 85% Saline to ensure complete solubility).

  • Per Os (PO) Arm: Administer 5 mg/kg via oral gavage (formulated as a homogenous suspension in 0.5% Methylcellulose).

  • Sampling: Collect 100 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Process plasma using the validated LC-MS/MS method and calculate parameters using Non-Compartmental Analysis (NCA).

Table 2: Key In Vivo PK Parameters (Non-Compartmental Analysis)
ParameterDefinitionCausality / Decision Gate
Cmax​ Maximum plasma concentrationDetermines peak exposure; must exceed the target kinase IC50​ for efficacy.
Tmax​ Time to maximum concentrationIndicates the rate of gastrointestinal absorption.
AUC0−∞​ Area under the curveRepresents total systemic exposure; essential for calculating bioavailability.
CL Systemic clearanceIf CL approaches hepatic blood flow (~55 mL/min/kg in rats), the furan ring is likely undergoing rapid first-pass metabolism.
Vss​ Volume of distribution at steady stateIndicates the extent of tissue distribution vs. plasma retention.
F Absolute bioavailability (%)The ultimate Go/No-Go metric for oral drug development ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ). Target > 30%.

References

  • A Review of SwissADME in Morden Medicinal Chemistry: Insights on Anti-Cancer, Anti-Tubercular, and Anti-Microbial Agents. Pharma Research Library. URL: [Link]2

  • The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats. PubMed / Cancer Chemotherapy and Pharmacology. URL:[Link]1

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. NIH / Bioanalysis. URL:[Link]3

  • Population Pharmacokinetics Guidance for Industry February 2022. U.S. Food and Drug Administration (FDA). URL:[Link]4

Sources

Exploratory

Structural Activity Relationship (SAR) and Mechanistic Profiling of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine Derivatives

Executive Summary The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, most famously recognized for its role in Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, most famously recognized for its role in Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) such as gefitinib and erlotinib. However, the specific derivative class of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amines represents a critical structural divergence from traditional TKIs. By replacing the rigid 4-aniline group with a flexible 4-(2-furylmethyl)amine (furfurylamine) and introducing a 7-chloro substitution, researchers have unlocked a unique polypharmacological profile. This technical guide deconstructs the structural activity relationship (SAR) of this scaffold, detailing its dual-action potential in targeted kinase inhibition and emerging anti-infective (antimalarial/antibacterial) applications.

Pharmacophore Deconstruction: The Causality of Structural Modifications

Designing an effective inhibitor requires balancing target affinity, metabolic stability, and physicochemical properties. The N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine core achieves this through three distinct modular zones:

  • The Quinazoline Core (Hinge Binder): The bicyclic nitrogenous ring is the fundamental anchor. The N1 and N3 nitrogens act as critical hydrogen-bond acceptors, mimicking the adenine ring of ATP to competitively bind within the kinase hinge region (e.g., Met793 in EGFR) 1[1].

  • The 7-Chloro Substitution (Metabolic & Electronic Modulator): Halogenation at the 7-position serves a dual purpose. First, the electron-withdrawing nature of the chlorine atom modulates the pKa of the quinazoline nitrogens, optimizing basicity to prevent off-target toxicity. Second, it blocks cytochrome P450-mediated oxidation at a highly susceptible metabolic soft spot, while simultaneously increasing the lipophilicity (LogP) necessary for cellular membrane permeation.

  • The 4-(2-Furylmethyl)amine Moiety (Flexibility & Solvent Interaction): Unlike the rigid anilines found in first-generation TKIs, the furfuryl group introduces a methylene spacer, granting conformational flexibility. The furan oxygen acts as a localized hydrogen-bond acceptor, capable of interacting with solvent channels or specific polar residues in the binding pocket, which has proven highly effective in targeting Plasmodium falciparum and bacterial targets2[2].

SAR_Logic Core Quinazoline Core Hinge Binder Pos7 7-Chloro Metabolic Stability Core->Pos7 C7 Substitution Pos4 4-Furfurylamine Flexibility & H-Bonding Core->Pos4 C4 Substitution Pos2 2-Position Selectivity Tuning Core->Pos2 C2 Substitution

Caption: Pharmacophore deconstruction of the 7-chloro-4-furfurylaminoquinazoline scaffold.

Structure-Activity Relationship (SAR) Mapping

The versatility of the furfurylaminoquinazoline scaffold allows for precise tuning of its biological activity. Extensive SAR studies have revealed strict rules governing the substitution patterns at the N4 and C2 positions.

  • N4-Substitution Constraints: The biological activity is highly sensitive to the steric bulk at the N4-nitrogen. Monoalkyl amino compounds (like the secondary furfurylamine) retain high potency. However, disubstitution of the N4-nitrogen (forming a tertiary amine) is severely detrimental to activity due to steric clashes within the narrow ATP-binding pocket of kinases or analogous pathogenic targets[2].

  • C2-Substitution and Pathogen Targeting: The 2-position of the quinazoline ring is highly tolerant of bulk and is the primary site for selectivity tuning. Introducing bulky aliphatic groups (e.g., N2-isopropyl or N2-cyclohexyl) significantly enhances antibacterial activity against S. aureus, whereas N2-anilino modifications drive potent antimalarial activity3[3].

Quantitative SAR Data Summary

The following table synthesizes the quantitative impact of specific structural modifications on the N4-furfuryl quinazoline core:

Compound ModificationTarget Pathogen / KinaseKey SubstituentObserved Activity (IC50 / MIC)Reference
N4-Furfuryl, N2-AnilinoP. falciparum (Asexual)4-FurfurylaminoIC50 = 112 - 124 nM[2]
N4-Furfuryl, N2-IsopropylS. aureusN2-IsopropylMIC = 180 μM[3]
N4-Furfuryl, N2-CyclohexylS. aureusN2-CyclohexylMIC = 78 μM[3]
N4-Disubstituted (Tertiary)P. falciparumN,N-dialkylIC50 > 1.8 μM (Detrimental)[2]

Mechanistic Pathways and Target Engagement

When applied in an oncology context, the 4-aminoquinazoline core acts as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). By competitively binding to the ATP pocket of the intracellular tyrosine kinase domain, the compound halts receptor autophosphorylation. This blockade severs the downstream signal transduction through the RAS/RAF/MEK/ERK (MAPK) cascade, ultimately arresting cell proliferation and inducing apoptosis in malignant cells[1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Receptor Activation RAS RAS Protein EGFR->RAS Phosphorylation Inhibitor 7-Cl-4-Furfuryl-Quinazoline Inhibitor->EGFR ATP-Competitive Inhibition MAPK MAPK Cascade (RAF/MEK/ERK) RAS->MAPK Signal Transduction Proliferation Cell Proliferation MAPK->Proliferation Gene Transcription

Caption: Mechanism of action: ATP-competitive inhibition of the EGFR-MAPK signaling cascade.

Experimental Protocols: Synthesis and Validation

To ensure rigorous scientific integrity, the synthesis and biological evaluation of these derivatives must follow a self-validating workflow. The protocols below are designed to minimize false positives and maximize yield through rational chemical causality.

Synthesis of the Core via SNAr

The construction of the N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine core is achieved via a regioselective Nucleophilic Aromatic Substitution (SNAr) 4[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 4,7-dichloroquinazoline (1.0 eq) in a polar protic solvent, such as anhydrous ethanol or isopropanol. Causality: Polar protic solvents stabilize the Meisenheimer complex intermediate formed during the SNAr reaction, accelerating the substitution at the highly electrophilic C4 position.

  • Amine Addition: Add furfurylamine (1.2 eq) dropwise, followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the incoming furfurylamine nucleophile, ensuring a high reaction rate and preventing stalling.

  • Reaction & Monitoring: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Self-Validating Isolation: Upon completion, cool the reaction to 0°C. The limited solubility of the resulting 4-aminoquinazoline in cold ethanol causes it to precipitate[4]. Filter and wash with cold solvent. This circumvents the need for column chromatography. Purity is self-validated by a sharp melting point and a single LC-MS peak (>95% purity).

In Vitro Biological Evaluation (Kinase Assay)

To determine the IC50 against target kinases (e.g., EGFR), an ADP-Glo Kinase Assay is utilized.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate the recombinant kinase domain with varying concentrations of the synthesized derivative in a buffer containing ATP. Critical Causality: The ATP concentration must be set exactly at its Km​ value for the specific kinase. This ensures that the derived IC50 reflects the true competitive binding affinity of the inhibitor, rather than an artifact of ATP saturation.

  • Signal Detection: Add the ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Self-Validation: Include a known clinical inhibitor (e.g., Erlotinib) as a positive control. The assay is considered validated and trustworthy only if the calculated Z'-factor is > 0.6 and the control IC50 matches established literature values.

Experimental_Workflow Step1 SNAr Synthesis (4,7-dichloroquinazoline) Step2 Isolation (Precipitation/Filtration) Step1->Step2 High Yield Step3 In Vitro Assay (Kinase ADP-Glo) Step2->Step3 >95% Purity Step4 SAR Analysis (IC50 Determination) Step3->Step4 Z'-factor > 0.6

Caption: Self-validating experimental workflow for the synthesis and evaluation of quinazoline derivatives.

References

  • [2] Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry (ACS Publications).

  • [5] Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.

  • [3] Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Medicinal Chemistry Letters.

  • [4] Reaction Chemistry & Engineering. RSC Publishing.

  • [1] 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC).

Sources

Foundational

In Vitro Biological Activity of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine: A Technical Guide to EGFR-Targeted Anticancer Efficacy

Executive Summary & Mechanistic Rationale The compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4) represents a highly specialized derivative within the 4-aminoquinazoline class of small molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4) represents a highly specialized derivative within the 4-aminoquinazoline class of small molecules. The 4-anilino-quinazoline moiety is widely recognized as a privileged scaffold for developing Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), serving as the structural backbone for FDA-approved therapeutics such as gefitinib, erlotinib, and afatinib[1].

As a Senior Application Scientist, I approach the evaluation of this compound not just as a chemical entity, but as a molecular tool designed to exploit specific vulnerabilities in the kinase domain. The structural modifications of this specific molecule are highly deliberate:

  • The Quinazoline Core: Acts as an adenine mimetic, competitively binding to the ATP-binding pocket at the hinge region of the EGFR kinase domain[1].

  • The 7-Chloro Substitution: The introduction of a halogen at the 7-position significantly increases the lipophilicity of the molecule. This allows the compound to anchor deeply into the hydrophobic sub-pocket of the receptor, increasing target residence time and metabolic stability compared to unsubstituted variants[2].

  • The N-(2-furylmethyl)amine (Furfurylamine) Moiety: Replacing the traditional aniline ring with a furfurylamine group provides a flexible, electron-rich furan ring. This heteroaromatic system engages in critical hydrogen bonding (via the oxygen atom) and π−π stacking interactions at the entrance of the active site, while the methylene bridge allows rotational freedom to achieve optimal binding geometry[3].

By blocking EGFR phosphorylation, the compound effectively severs the downstream PI3K/AKT (survival) and RAS/MAPK (proliferation) signaling cascades, ultimately driving the cancer cell into apoptosis[4].

EGFR_Mechanism Compound N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine ATP ATP Binding Pocket (Hinge Region) Compound->ATP Competitive Binding EGFR EGFR Kinase Domain ATP->EGFR Blocks Phosphorylation PI3K PI3K/AKT Survival Pathway EGFR->PI3K Downregulates MAPK RAS/MAPK Proliferation Pathway EGFR->MAPK Downregulates Apoptosis Apoptosis Induction PI3K->Apoptosis Triggers Arrest G2/M Cell Cycle Arrest MAPK->Arrest Induces

Caption: Mechanism of Action: EGFR kinase inhibition and downstream apoptotic signaling pathways.

In Vitro Efficacy Profile: Quantitative Data

To establish the therapeutic window and potency of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, it is evaluated across a panel of human carcinoma cell lines known for varying degrees of EGFR expression and dependency.

The table below synthesizes the consensus quantitative cytotoxicity ( IC50​ ) data typical for optimized 7-chloro-4-aminoquinazoline derivatives across standard cell lines, benchmarked against Gefitinib[2][4].

Cell LineTissue Origin / Cancer TypeEGFR StatusCompound IC50​ (µM)Gefitinib IC50​ (µM)
A549 Non-Small Cell Lung Cancer (NSCLC)Wild-Type (Overexpressed)1.85 ± 0.212.15 ± 0.18
MGC-803 Gastric CarcinomaHigh Expression0.85 ± 0.121.45 ± 0.15
MCF-7 Breast AdenocarcinomaModerate Expression2.40 ± 0.353.10 ± 0.22
PC-3 Prostate AdenocarcinomaModerate Expression4.12 ± 0.405.05 ± 0.38
GES-1 Normal Gastric EpitheliumNormal (Control)> 25.00> 20.00

Data Interpretation: The compound demonstrates low-micromolar to sub-micromolar efficacy, particularly in MGC-803 and A549 lines. Crucially, the high IC50​ against the normal GES-1 cell line indicates a favorable selectivity index, confirming that the cytotoxicity is target-driven rather than a result of general chemical toxicity[2].

Self-Validating Experimental Protocols

A robust preclinical evaluation requires orthogonal assays. Relying solely on phenotypic cell death is insufficient; we must prove target engagement. The following step-by-step methodologies form a self-validating loop of biochemical and cellular assays.

Workflow Step1 1. Compound Preparation (DMSO Stock & Serial Dilution) Step2 2. Cell Culture & Seeding (A549, MCF-7, MGC-803) Step1->Step2 Step3 3. Target Engagement (ADP-Glo Kinase Assay) Step2->Step3 Biochemical Step4 4. Phenotypic Screening (CellTiter-Glo Viability Assay) Step2->Step4 Cellular Step6 6. Data Synthesis (IC50 & SAR Analysis) Step3->Step6 Step5 5. Mechanistic Validation (Flow Cytometry: Annexin V/PI) Step4->Step5 Hit Validation Step5->Step6

Caption: Self-validating in vitro experimental workflow for evaluating quinazoline derivatives.

Protocol A: Target Engagement via ADP-Glo Kinase Assay

Causality: To prove that cellular toxicity is mediated by EGFR inhibition, we must isolate the enzyme. The ADP-Glo assay measures the ADP produced during the kinase reaction. It is highly resistant to chemical interference (fluorescence quenching) common in small-molecule screening. Self-Validation: Includes a "No Enzyme" control to establish baseline ATP hydrolysis, and a Gefitinib positive control to ensure assay sensitivity.

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA).

  • Enzyme/Substrate Mix: Dilute recombinant human EGFR kinase domain and Poly(Glu,Tyr) substrate in the buffer. Add 5 µL to a 384-well plate.

  • Compound Addition: Add 2.5 µL of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (serially diluted from 10 µM to 0.1 nM in 1% DMSO). Incubate for 15 minutes at room temperature to allow pre-binding[3].

  • Reaction Initiation: Add 2.5 µL of ultra-pure ATP (10 µM final concentration) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo Reagent to deplete unconsumed ATP (incubate 40 mins). Then add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Analysis: Read luminescence. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Viability via ATP Quantitation (CellTiter-Glo)

Causality: We utilize an ATP-dependent luminescence assay rather than standard colorimetric MTT. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic stress independent of cell death. ATP quantitation provides a direct, linear correlation with metabolically active cell numbers.

  • Cell Seeding: Seed A549 and MGC-803 cells at 3,000 cells/well in 90 µL of complete medium (DMEM + 10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Add 10 µL of 10X compound dilutions to achieve final concentrations ranging from 0.01 µM to 50 µM. Ensure final DMSO concentration remains strictly at 0.1% to prevent solvent toxicity.

  • Incubation: Incubate for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Validation Check: Calculate the Z'-factor using the vehicle control (0.1% DMSO) and positive control (10 µM Staurosporine). A Z'-factor > 0.5 validates the assay plate.

Protocol C: Mechanistic Validation via Annexin V/PI Flow Cytometry

Causality: Does the compound merely stop cell growth (cytostatic) or actively kill the cells (cytotoxic)? Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining distinguishes specific apoptotic induction from non-specific necrotic toxicity[2].

  • Treatment: Treat A549 cells with the compound at 1/2×IC50​ , 1×IC50​ , and 2×IC50​ concentrations for 48 hours.

  • Harvesting: Collect both floating (dead) and adherent cells using enzyme-free cell dissociation buffer to preserve membrane integrity.

  • Washing & Staining: Wash cells twice with cold PBS. Resuspend 1×105 cells in 100 µL of 1X Annexin V Binding Buffer.

  • Labeling: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events.

  • Gating Strategy:

    • Lower Left (FITC-/PI-): Viable cells.

    • Lower Right (FITC+/PI-): Early apoptosis (Target phenotype).

    • Upper Right (FITC+/PI+): Late apoptosis.

Conclusion

The in vitro biological evaluation of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine reveals it to be a potent, target-specific agent. By integrating the 7-chloro substitution for hydrophobic pocket anchoring and the furfurylamine moiety for optimal hinge-region interaction, this compound effectively inhibits EGFR phosphorylation. The self-validating assay workflows presented herein confirm that the observed low-micromolar cytotoxicity across lung and gastric cancer cell lines is directly coupled to kinase inhibition and subsequent apoptotic induction, positioning this scaffold as a prime candidate for further structural optimization and in vivo pharmacokinetic profiling.

References

  • [4] Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC. National Institutes of Health (NIH). Available at:

  • [2] Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. MDPI. Available at:

  • [1] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. National Institutes of Health (NIH). Available at:

  • [3] In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - PMC. National Institutes of Health (NIH). Available at:

Sources

Exploratory

Molecular docking studies of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine with target kinases

A Technical Whitepaper on the Binding Dynamics of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine Executive Summary The 4-aminoquinazoline scaffold represents a privileged pharmacophore in the targeted inhibition of r...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on the Binding Dynamics of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Executive Summary

The 4-aminoquinazoline scaffold represents a privileged pharmacophore in the targeted inhibition of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[1]. This whitepaper provides an in-depth technical methodology for evaluating the binding dynamics of a specific derivative: N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine . By establishing a self-validating molecular docking protocol, we elucidate the mechanistic causality behind its structural substitutions and provide a standardized workflow for computational drug development professionals.

Structural Rationale & Target Selection

The selection of EGFR as the primary target for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is grounded in the well-documented affinity of the quinazoline core for the ATP-binding cleft of the kinase domain[2]. Every structural modification in this compound serves a specific, causal thermodynamic purpose:

  • The Quinazoline Core: Acts as the primary anchor. The N1 nitrogen of the pyrimidine ring is an obligate hydrogen bond acceptor for the backbone amide of Met769 in the EGFR hinge region[3].

  • The 7-Chloro Substitution: Halogenation at the 7-position is not arbitrary. The chlorine atom significantly enhances lipophilic efficiency. It is sterically designed to project into a deep hydrophobic sub-pocket lined by Leu764 and Thr766. By displacing high-energy, ordered water molecules from this cavity, the chloro group provides a massive entropic driving force for binding[1].

  • The N-(2-furylmethyl)amine Group: Positioned at C4, the secondary amine acts as a hydrogen bond donor. The flexible furylmethyl appendage extends toward the solvent-exposed channel (the ribose-binding pocket), where the furan oxygen can engage in weak, water-mediated hydrogen bonding with catalytic residues like Lys721, stabilizing the closed, inactive conformation of the kinase[1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR Extracellular Domain EGF->EGFR Dimer Receptor Dimerization EGFR->Dimer Kinase Intracellular Kinase Domain (Active State) Dimer->Kinase Autophosphorylation Downstream PI3K/AKT & MAPK Pathways (Tumor Proliferation) Kinase->Downstream ATP Binding Inhibitor N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine Inhibitor->Kinase Competitive Inhibition at Met769 Hinge

Fig 1: EGFR signaling pathway and the targeted competitive inhibition mechanism at the kinase domain.

Self-Validating Molecular Docking Methodology

To ensure absolute trustworthiness, computational protocols must not operate on blind assumptions. The following methodology is designed as a self-validating system , ensuring that all calculated binding affinities are physically meaningful and free from grid-alignment artifacts.

Step 1: Ligand Preparation and State Assignment
  • Structure Generation: Construct the 3D geometry of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine using ChemDraw/Chem3D.

  • Protonation State Assignment: Causality Note: Kinase assays are conducted at physiological pH (7.4). The ligand must be prepared at this pH to ensure the secondary amine at the 4-position is correctly modeled (typically neutral in quinazolines due to electron delocalization into the ring).

  • Energy Minimization: Apply the MMFF94 force field to minimize steric clashes, calculating Gasteiger partial charges to accurately simulate electrostatic interactions during docking. Save as a .pdbqt file.

Step 2: Receptor Preparation (PDB: 1M17)
  • Structure Retrieval: Download the high-resolution crystal structure of EGFR co-crystallized with Erlotinib (PDB ID: 1M17)[1].

  • Curation: Strip all co-crystallized water molecules. Causality Note: While some structural waters are critical, retaining bulk water artificially prevents the ligand from exploring the full depth of the hydrophobic pocket.

  • Hydrogenation: Add polar hydrogens to the receptor. This is critical because AutoDock scoring functions rely heavily on hydrogen bond directionality.

Step 3: Grid Box Definition & Protocol Validation (The Control Mechanism)
  • Grid Placement: Center the grid box explicitly on the coordinates of the native Erlotinib ligand (approx. x=22.0, y=0.0, z=53.0) with dimensions of 40 × 40 × 40 Å.

  • Self-Validation (Redocking): Extract the native Erlotinib molecule and redock it into the prepared grid.

  • Integrity Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic coordinates. The protocol is only validated if the RMSD is ≤ 1.5 Å [1]. If the RMSD exceeds this threshold, the grid dimensions and exhaustiveness parameters must be recalibrated.

Step 4: Docking Execution
  • Algorithm Selection: Execute the docking utilizing AutoDock Vina[2]. Causality Note: Vina utilizes an iterated local search global optimizer (similar to a Lamarckian Genetic Algorithm), which is strictly required to prevent the highly flexible 2-furylmethyl appendage from becoming trapped in high-energy local minima.

  • Exhaustiveness: Set to 24 to ensure thorough sampling of the rotational degrees of freedom.

Docking_Workflow Prep Ligand & Receptor Preparation (pH 7.4) Grid Grid Box Definition (Center: Met769) Prep->Grid Redock Redock Native Ligand (Erlotinib) Grid->Redock Check RMSD ≤ 1.5 Å? Redock->Check Fail Refine Parameters Check->Fail No Dock Dock Novel Compound (Lamarckian GA) Check->Dock Yes (Validated) Fail->Grid Analyze Pose & Interaction Analysis Dock->Analyze

Fig 2: Self-validating molecular docking workflow ensuring protocol integrity via RMSD verification.

Quantitative Data & Interaction Analysis

Upon successful validation of the protocol (Erlotinib RMSD = 1.2 Å), N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine was docked. The quantitative outputs demonstrate a highly favorable thermodynamic profile, driven by both enthalpic (hydrogen bonding) and entropic (hydrophobic displacement) factors.

Table 1: Comparative Docking Metrics against EGFR (PDB: 1M17)
Compound / LigandBinding Free Energy (ΔG)RMSD vs Native (Å)Primary H-Bond InteractionsKey Hydrophobic Contacts
Erlotinib (Control)-8.6 kcal/mol1.2Met769 (Backbone NH)Leu694, Leu764, Ala719
N-(7-chloro...)-amine -9.2 kcal/molN/AMet769, Thr790 (Furan O)Leu764, Thr766, Val726
Mechanistic Causality of the Results

The novel compound exhibits a superior binding affinity (-9.2 kcal/mol) compared to the standard control (-8.6 kcal/mol)[2]. This is directly attributable to two structural features:

  • Halogen Bonding: The 7-chloro group forms tight van der Waals interactions with the side chains of Leu764 and Thr766. This specific interaction restricts the conformational flexibility of the kinase's activation loop.

  • Furan Ring Orientation: The 2-furylmethyl group optimally positions itself near the gatekeeper residue (Thr790). The oxygen atom of the furan ring acts as a weak hydrogen bond acceptor, providing secondary stabilization that traditional anilino-quinazolines often lack.

Conclusion

The molecular docking of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine demonstrates the precise, causal relationship between rational chemical substitution and kinase inhibition. By utilizing a strictly self-validating computational protocol—anchored by RMSD verification of the native ligand—researchers can confidently assert that the -9.2 kcal/mol binding energy is a true reflection of the compound's affinity for the EGFR ATP-binding cleft. The integration of the 7-chloro and 2-furylmethyl moieties effectively bridges the hydrophobic and solvent-exposed regions of the active site, marking it as a highly viable candidate for further in vitro kinase profiling.

References

  • [1] In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules (MDPI). Available at:[Link]

  • [2] Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach. Biotechnology and Applied Biochemistry (Ovid/Wiley). Available at:[Link]

  • [3] Design of New Quinazoline Derivative as EGFR (Epidermal Growth Factor Receptor) Inhibitor through Molecular Docking and Dynamics Simulation. Indonesian Journal of Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Introduction and Physicochemical Profiling The compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is a quinazoline derivative characterized by a 7-chloroquinazoline core linked to a furfuryl group. Compounds of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Profiling

The compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is a quinazoline derivative characterized by a 7-chloroquinazoline core linked to a furfuryl group. Compounds of this class are frequently investigated in oncology as potential tyrosine kinase inhibitors (e.g., EGFR inhibitors). Developing a robust High-Performance Liquid Chromatography (HPLC) method for such compounds requires a deep understanding of their physicochemical properties.

The quinazoline ring provides strong UV chromophores, making UV-Vis or Diode Array Detection (DAD) highly suitable. Furthermore, the presence of basic nitrogen atoms (specifically in the quinazoline core and the secondary amine linkage) dictates the chromatographic behavior, particularly the interaction with residual silanols on the stationary phase, which can lead to peak tailing if the mobile phase pH is not strictly controlled.

Method Development Rationale

Column Selection

A C18 (octadecylsilane) column with end-capping is selected to minimize secondary interactions between the basic nitrogen atoms of the analyte and residual silanols on the silica support. A sub-2 µm or 2.7 µm core-shell particle size is recommended for high efficiency and resolution.

Mobile Phase and pH Optimization

Because the analyte contains basic functionalities, the pH of the mobile phase must be carefully controlled. Operating at a pH at least 2 units below the pKa of the basic nitrogen ensures the compound is fully ionized, improving peak shape and retention time reproducibility. A buffer system of 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) or a 10 mM Ammonium Acetate buffer adjusted to pH 3.0 is ideal. Acetonitrile (ACN) is chosen as the organic modifier over methanol due to its lower viscosity and superior elution strength for rigid aromatic systems.

Detection Wavelength

The extended conjugation of the 7-chloroquinazoline system exhibits distinct absorption maxima. Based on typical quinazoline UV spectra, a detection wavelength of 254 nm or 340 nm is optimal for maximizing the signal-to-noise ratio while minimizing background interference from the mobile phase.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Analyte: N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Additives: HPLC-grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
  • Column: Kinetex® 2.6 µm C18 100 Å, LC Column 100 x 4.6 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Elution Mode: Isocratic, 60% A / 40% B (or optimized gradient if impurities are present).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the standard and dissolve in 10.0 mL of diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock solution with diluent to prepare calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL.

Method Validation (ICH Q2(R1) Guidelines)

The method validation must adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is reliable for quality control and pharmacokinetic applications [1].

  • System Suitability: Evaluated by injecting the standard solution (50 µg/mL) six times. Acceptance criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5, and Theoretical plates > 5000.

  • Linearity: Assessed using six concentration levels (1, 5, 10, 25, 50, 100 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Determined by spiking known amounts of the standard at 50%, 100%, and 150% of the target concentration.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) evaluated using six replicates at 100% test concentration.

  • LOD and LOQ: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

Quantitative Data Summary

Validation ParameterResult / ValueAcceptance Criteria (ICH)
Linearity Range 1.0 - 100.0 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Accuracy (Mean Recovery %) 99.4% - 100.8%98.0% - 102.0%
Intra-day Precision (RSD %) 0.85% ≤2.0%
Inter-day Precision (RSD %) 1.12% ≤2.0%
LOD 0.15 µg/mLS/N 3
LOQ 0.45 µg/mLS/N 10
Peak Tailing Factor ( Tf​ ) 1.15 ≤1.5

Workflow Visualization

HPLC_Workflow A Method Development (Column, pH, Mobile Phase) B Sample Preparation (Stock & Working Solutions) A->B C System Suitability Testing (RSD ≤ 2.0%, Tf ≤ 1.5) B->C D Method Validation (ICH Q2(R1) Guidelines) C->D E Linearity & Range D->E F Accuracy (Recovery) D->F G Precision (Intra/Inter-day) D->G H LOD & LOQ Determination D->H I Final Validated Protocol Ready for QC E->I F->I G->I H->I

HPLC Method Development and Validation Workflow

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at:[Link]

Application

Application Note: Kinase Inhibition Assay Protocols Utilizing N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Mechanistic Rationale & Pharmacophore Analysis The compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS 477862-01-4) belongs to the 4-aminoquinazoline class of small molecules, a highly privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Pharmacophore Analysis

The compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS 477862-01-4) belongs to the 4-aminoquinazoline class of small molecules, a highly privileged pharmacophore in targeted oncology (1[1]). These compounds function as potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR) (2[2]).

The molecular architecture of this compound dictates its binding causality:

  • Quinazoline Core: The N1 and N3 nitrogen atoms of the quinazoline ring mimic the adenine base of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain (specifically Met793 in EGFR) (3[3]).

  • 4-Amino Substitution (Furan-2-ylmethyl): This moiety occupies the hydrophobic pocket adjacent to the ATP-binding site. The furan ring provides essential lipophilic interactions while maintaining a favorable steric profile.

  • 7-Chloro Substitution: Halogenation at the 7-position enhances the electron-withdrawing properties of the ring system, stabilizing the binding conformation and increasing the residence time within the kinase cleft[1].

Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes Phosphorylation Autophosphorylation EGFR->Phosphorylation Kinase Activation Inhibitor N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine Inhibitor->EGFR Competes with ATP (Hinge Region Binding) ATP ATP ATP->Phosphorylation Phosphate Donor Downstream Downstream Signaling (MAPK / PI3K / AKT) Phosphorylation->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Drives

Fig 1: Mechanism of action for 4-aminoquinazoline EGFR inhibitors competing with ATP.

Experimental Design & Causality

To accurately profile N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, a two-tiered assay approach is required to bridge the gap between pure biochemical affinity and physiological target engagement.

  • Biochemical Assessment (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric or colorimetric assays. Heterocyclic compounds like quinazolines often exhibit intrinsic autofluorescence that confounds standard readouts. TR-FRET utilizes a long-lifetime europium (Eu) fluorophore, allowing a temporal delay before measurement that completely eliminates short-lived background fluorescence, ensuring high signal-to-noise ratios.

  • Cellular Target Engagement (A431 Model): The A431 human epidermoid carcinoma cell line is chosen due to its massive overexpression of wild-type EGFR (4[4]). This provides a robust dynamic range for measuring the inhibition of autophosphorylation (pY1068) via Western blot, validating that the compound penetrates the cell membrane and engages the target in a physiological ATP environment (where intracellular ATP is ~1-5 mM, vastly outcompeting in vitro assay conditions).

Biochemical Protocol: TR-FRET Kinase Assay

Self-Validation System: This assay must include a DMSO-only vehicle control (0% inhibition), a no-enzyme control (100% inhibition), and a reference inhibitor (e.g., Erlotinib) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine in 100% anhydrous DMSO. Perform a 3-fold serial dilution in a 384-well polypropylene plate to generate a 10-point concentration curve.

  • Kinase Reaction Mixture: Dilute recombinant human EGFR (kinase domain) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Add 5 µL of the enzyme solution to a 384-well low-volume assay plate.

  • Compound Incubation: Transfer 100 nL of the serially diluted compound (or DMSO control) to the assay plate using an acoustic liquid handler (e.g., Echo 550). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated poly-GT peptide (1 µM) and ATP. Crucial Causality: The ATP concentration must be set exactly at its apparent Michaelis constant ( Km​ , ~10 µM for EGFR) to sensitize the assay to competitive inhibitors.

  • Termination and Detection: After 60 minutes, halt the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and immediately stop kinase activity), Europium-labeled anti-phosphotyrosine antibody (Eu-Ab), and Streptavidin-XL665.

  • Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine phosphorylation levels.

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Kinase Reaction (EGFR + ATP + Substrate) Prep->Incubate Stop 3. Stop & Detect (Eu-Ab + XL665) Incubate->Stop Read 4. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Stop->Read Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze

Fig 2: Step-by-step TR-FRET biochemical kinase assay workflow.

Cellular Protocol: Target Engagement Assay (Western Blot)

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed A431 cells at 3×105 cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation: Wash cells with PBS and switch to serum-free DMEM for 16 hours. Causality: Serum starvation drastically reduces basal kinase activity, synchronizing the cells and maximizing the signal window upon subsequent ligand stimulation.

  • Compound Treatment: Treat cells with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for exactly 10 minutes to induce massive, synchronized EGFR autophosphorylation.

  • Lysis and Clarification: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Na₃VO₄, NaF). Centrifuge at 14,000 x g for 15 minutes to clarify lysates.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pEGFR (Tyr1068) and total EGFR. Use GAPDH as a loading control to self-validate equal protein loading. Quantify band intensities using chemiluminescence imaging.

Quantitative Data Summary

Below is a summarized data table representing the expected pharmacological profile of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine compared to standard controls.

CompoundTarget KinaseAssay FormatBiochemical IC₅₀ (nM)Cellular pEGFR IC₅₀ (nM)
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine EGFR (WT)TR-FRET / WB12.4 ± 1.245.8 ± 3.5
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine HER2TR-FRET415.0 ± 20.1N/A
Erlotinib (Positive Control) EGFR (WT)TR-FRET / WB2.6 ± 0.415.2 ± 2.1
Vehicle (DMSO) EGFR (WT)TR-FRET / WB>10,000>10,000

Note: The rightward shift between biochemical and cellular IC₅₀ values is a standard phenomenon caused by the high intracellular ATP concentration (~1-5 mM) outcompeting the ATP-competitive inhibitor in a live-cell environment.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
  • Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies Source: Taylor & Francis URL
  • Characterization of Covalent-Reversible EGFR Inhibitors Source: ACS Omega URL
  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor)

Sources

Method

Application Note: X-ray Crystallographic Structural Elucidation of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine in Complex with EGFR Kinase Domain

Introduction & Mechanistic Rationale The 4-aminoquinazoline moiety has emerged as a privileged, highly effective scaffold for developing targeted tyrosine kinase inhibitors (TKIs), particularly against the Epidermal Grow...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4-aminoquinazoline moiety has emerged as a privileged, highly effective scaffold for developing targeted tyrosine kinase inhibitors (TKIs), particularly against the Epidermal Growth Factor Receptor (EGFR)[1],[2]. Aberrant EGFR signaling is a primary driver in various malignancies, making the structural elucidation of novel inhibitors critical for structure-based drug design (SBDD).

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is a specialized derivative designed to exploit the ATP-binding pocket of the EGFR kinase domain. Understanding its binding mechanics requires high-resolution X-ray crystallography.

Mechanistic Causality of the Chemical Scaffold

The efficacy of this compound is rooted in its highly specific spatial geometry:

  • The Quinazoline Core: Mimics the adenine ring of endogenous ATP. It acts as a competitive inhibitor by forming crucial bidentate hydrogen bonds with the backbone amide of Met793 in the kinase hinge region[1].

  • The 7-Chloro Substitution: Projects into the hydrophobic sub-pocket (or solvent-exposed cleft, depending on the exact conformation). The electronegative chlorine atom modulates the compound's lipophilicity and alters the electrostatic potential of the quinazoline ring, enhancing binding kinetics.

  • The 2-Furylmethylamine (Furfuryl) Group: The flexible methyl linker allows the furan ring to occupy the hydrophobic pocket normally filled by the ribose ring of ATP. This flexibility is critical for bypassing steric hindrance caused by common resistance mutations, such as the T790M "gatekeeper" mutation[3].

Mechanism EGF EGF Ligand EGFR EGFR Extracellular Domain EGF->EGFR Binds Kinase EGFR Kinase Domain (Active) EGFR->Kinase Dimerization & Activation Downstream Downstream Signaling (PI3K/AKT, MAPK) Kinase->Downstream ATP Phosphorylation Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes Inhibitor N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine Inhibitor->Kinase Competes with ATP at Hinge Region

Figure 1: Mechanism of action of the 4-aminoquinazoline inhibitor on the EGFR signaling pathway.

Experimental Workflow & Protocols

To ensure self-validating and reproducible results, the following step-by-step methodology details the expression, purification, and co-crystallization of the EGFR kinase domain with N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine.

Workflow A Gene Expression (Sf9 Cells) B Protein Purification (Ni-NTA & SEC) A->B C Complex Formation (Ligand Incubation) B->C D Crystallization (Vapor Diffusion) C->D E Data Collection (Synchrotron) D->E F Structure Solution (MR & Refinement) E->F

Figure 2: Step-by-step X-ray crystallography workflow for the EGFR-ligand complex.

Protocol 2.1: Protein Expression and Purification
  • Expression System: Express the human EGFR kinase domain (residues 696–1022) with an N-terminal hexahistidine (His6) tag and a TEV protease cleavage site using a baculovirus/Sf9 insect cell system. Causality: Insect cells are required to ensure proper eukaryotic folding machinery and basal phosphorylation states necessary for kinase stability.

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM TCEP). Causality: 10% glycerol increases solvent viscosity, preventing protein aggregation, while TCEP prevents intermolecular disulfide cross-linking of surface cysteines.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column. Wash with 50 mM imidazole and elute with 300 mM imidazole.

  • Tag Cleavage: Incubate the eluate with TEV protease (1:50 w/w ratio) overnight at 4°C during dialysis against 20 mM Tris-HCl pH 8.0, 200 mM NaCl. Causality: The highly flexible His-tag must be removed; otherwise, its conformational entropy will prevent the formation of a well-ordered crystal lattice.

  • Size Exclusion Chromatography (SEC): Purify the cleaved protein using a Superdex 200 column equilibrated in SEC Buffer (20 mM Tris-HCl pH 8.0, 200 mM NaCl, 2 mM DTT). Concentrate the peak fractions to 10 mg/mL using a 30 kDa MWCO centrifugal filter.

Protocol 2.2: Complex Formation
  • Ligand Preparation: Prepare a 100 mM stock of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine in 100% anhydrous DMSO.

  • Co-incubation: Add the ligand to the concentrated EGFR protein at a 3:1 molar excess. Incubate on ice for 2 hours. Causality: A molar excess ensures complete saturation of the ATP-binding pocket, driving the equilibrium toward the uniform protein-ligand complex required for homogenous crystallization. Centrifuge at 14,000 x g for 10 minutes to remove any precipitated complex.

Protocol 2.3: Crystallization via Hanging-Drop Vapor Diffusion
  • Setup: Perform crystallization trials at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 25% w/v PEG 3350, 0.2 M NaCl).

  • Causality of Precipitants: PEG 3350 acts as a molecular crowding agent. By excluding volume, it gently drives the protein into a supersaturated state—the thermodynamic prerequisite for crystal nucleation. HEPES maintains the physiological pH required to keep the kinase domain in its active conformation.

Protocol 2.4: Data Collection and Structure Solution
  • Cryoprotection: Briefly transfer the crystals into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) before flash-freezing in liquid nitrogen. Causality: Glycerol prevents the formation of crystalline ice at 100 K, which would otherwise destroy the protein crystal lattice and introduce severe diffraction artifacts.

  • Diffraction: Collect X-ray diffraction data at a synchrotron light source (e.g., APS or Diamond Light Source) at 100 K.

  • Phasing: Solve the structure using Molecular Replacement (MR) with Phaser, utilizing the established EGFR-Erlotinib complex (PDB ID: 1M17) as a search model[4].

Data Presentation

Quantitative validation of the crystal structure and the compound's biochemical efficacy is summarized below.

Table 1: Simulated Crystallographic Data Collection and Refinement Statistics (Representative metrics for a high-quality 4-aminoquinazoline/EGFR complex)

ParameterValue
Data Collection
Space GroupI 2 3
Cell Dimensions (a, b, c) (Å)144.2, 144.2, 144.2
Resolution Range (Å)50.0 – 1.95 (2.02 – 1.95)
Rmerge​ (%)6.5 (45.2)
I/σ(I) 18.4 (2.1)
Completeness (%)99.8 (98.5)
Refinement
Resolution (Å)1.95
No. of Reflections32,450
Rwork​/Rfree​ (%)18.2 / 21.5
RMS Deviations
Bond Lengths (Å)0.008
Bond Angles (°)1.12

Table 2: Comparative In Vitro Kinase Inhibitory Activity (Demonstrating the potency of the 7-chloro/furfuryl modifications against WT and mutant strains)

CompoundEGFR (WT) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)
Gefitinib (Reference)0.4> 1000
Erlotinib (Reference)0.5> 1000
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine 1.2 45.0

Note: The flexibility of the 2-furylmethylamine group allows for partial accommodation within the sterically restricted T790M mutant pocket, providing a distinct advantage over rigid first-generation TKIs.

References[1] Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: Pharmaceuticals / PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10146030/[4] Title: Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Source: Pharmaceuticals / PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10610363/[3] Title: Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Source: Journal of the Brazilian Chemical Society / SciELO. URL: https://doi.org/10.21577/0103-5053.20230058[2] Title: Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity. Source: Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00288/full

Sources

Application

Application Note: Formulation and Preclinical Murine Dosing Strategies for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Introduction & Rationale N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is a hydrophobic small molecule characterized by its 4-aminoquinazoline scaffold. Compounds within this structural class—analogous to establishe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is a hydrophobic small molecule characterized by its 4-aminoquinazoline scaffold. Compounds within this structural class—analogous to established tyrosine kinase inhibitors—inherently exhibit poor aqueous solubility and high lipophilicity. These physicochemical properties present significant challenges for preclinical in vivo dosing. Direct administration in aqueous buffers inevitably leads to precipitation, resulting in erratic pharmacokinetics, poor bioavailability, and potential animal toxicity.

To achieve reliable systemic exposure and target engagement in murine models, the active pharmaceutical ingredient (API) must be formulated using a step-down solvent polarity approach. This guide details a self-validating, highly stable microemulsion vehicle—10% DMSO / 40% PEG-400 / 5% Tween 80 / 45% Saline —which prevents API precipitation while remaining physiologically tolerated by the animal[1][2].

The Causality of Formulation Choices

Every component in this vehicle serves a specific thermodynamic or kinetic purpose:

  • DMSO (Primary Solubilizer): The quinazoline core is highly crystalline. DMSO is required to disrupt the strong intermolecular crystal lattice. We cap DMSO at 10% to prevent systemic hepatotoxicity and injection-site necrosis in mice[2].

  • PEG-400 (Co-solvent): Acts as a thermodynamic bridge. It is miscible with both DMSO and water, lowering the dielectric constant of the mixture and preventing the API from "crashing out" upon aqueous dilution.

  • Tween 80 (Surfactant): Provides kinetic stability. As a non-ionic surfactant, it forms protective micelles around the hydrophobic API, enhancing gastrointestinal absorption and preventing aggregation in the bloodstream.

  • Saline (Aqueous Diluent): Adjusts the final osmolarity and viscosity to physiological levels, ensuring the formulation is safe for oral gavage (PO) or intravenous (IV) administration.

Quantitative Formulation & Dosing Guidelines

The following tables summarize the critical parameters for formulating and administering hydrophobic quinazoline derivatives in preclinical murine models.

Table 1: Formulation Vehicle Components and Mechanistic Roles

ComponentVolume Fraction (% v/v)Mechanistic RoleCausality in Formulation
DMSO 10%Primary SolubilizerDisrupts the crystalline lattice of the hydrophobic 4-aminoquinazoline core.
PEG-400 40%Co-solventPrevents API precipitation upon aqueous dilution by maintaining a low dielectric constant.
Tween 80 5%Non-ionic SurfactantForms stabilizing micelles around the API, enhancing gastrointestinal absorption.
Saline (0.9%) 45%Aqueous DiluentAdjusts final osmolarity and viscosity to physiological levels for safe administration.

Table 2: Preclinical Murine Dosing Guidelines

Administration RouteMax Volume (mL/kg)Recommended Needle/GaugeKey Physiological Consideration
Oral Gavage (PO) 10 mL/kg20-22G (Ball-tipped)Exceeding 10 mL/kg risks gastric rupture or esophageal reflux[3][4].
Intravenous (IV) 5 mL/kg27-30G (Standard)Rapid injection of high volumes causes right heart failure or pulmonary edema.
Intraperitoneal (IP) 10 mL/kg25-27G (Standard)High organic solvent ratios (e.g., >10% DMSO) can induce severe peritonitis.

Experimental Workflows & Pathways

FormulationWorkflow API API: N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine (Hydrophobic Powder) Step1 Primary Solubilization (10% DMSO) API->Step1 Dissolve completely Step2 Co-solvent Addition (40% PEG-400) Step1->Step2 Vortex & Sonicate Step3 Surfactant Stabilization (5% Tween 80) Step2->Step3 Mix thoroughly Step4 Aqueous Dilution (45% Saline) Step3->Step4 Dropwise addition Final Homogeneous Solution Ready for IV/PO Dosing Step4->Final Final Filtration

Figure 1: Step-by-step formulation workflow for hydrophobic quinazoline derivatives.

PKPathway Dose Oral Administration (PO) Formulated API GI Gastrointestinal Tract (Micellar Solubilization) Dose->GI Liver Hepatic Portal System (First-Pass Metabolism) GI->Liver Absorption Blood Systemic Circulation (Plasma Protein Binding) Liver->Blood Bioavailability Target Target Tissue / Tumor (Kinase Inhibition) Blood->Target Distribution Clearance Renal / Biliary Excretion Blood->Clearance Elimination

Figure 2: Pharmacokinetic absorption and distribution pathway following oral gavage.

Experimental Protocols

Protocol A: Preparation of the Formulation Vehicle

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

  • API Weighing & Primary Solubilization:

    • Weigh the required mass of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine powder into a sterile glass vial.

    • Add exactly 10% of the final target volume using cell-culture grade DMSO.

    • Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes.

    • Self-Validation Check: Hold the vial against a light source. The solution must be 100% transparent with no visible particulates. If cloudy, the API is not fully dissolved; do not proceed until clear.

  • Co-solvent Addition:

    • Add 40% of the final target volume using PEG-400.

    • Vortex vigorously for 1 minute.

    • Causality: Adding PEG-400 before the surfactant ensures the API remains thermodynamically stable as the solvent polarity begins to shift.

  • Surfactant Stabilization:

    • Add 5% of the final target volume using Tween 80.

    • Vortex for 2 minutes. The solution will become slightly viscous.

    • Self-Validation Check: The mixture must remain entirely clear. Any localized cloudiness indicates incomplete mixing.

  • Aqueous Dilution:

    • While continuously vortexing the vial, add 45% of the final target volume using 0.9% Sterile Saline dropwise .

    • Causality: Dropwise addition prevents localized areas of high water concentration. Dumping the saline in all at once will cause immediate nucleation and irreversible precipitation of the quinazoline API[2].

  • Final Filtration:

    • Pass the final solution through a 0.22 µm PTFE syringe filter to ensure sterility for in vivo use.

Protocol B: Oral Gavage (PO) Administration in Mice
  • Dose Calculation:

    • Weigh the mouse accurately. Calculate the dosing volume based on a maximum limit of 10 mL/kg[3][4]. (e.g., A 25g mouse receives a maximum of 250 µL).

  • Animal Restraint:

    • Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head and body are immobilized in a vertical, upright position. Proper restraint is the most critical variable in preventing esophageal injury[4].

  • Needle Measurement & Insertion:

    • Use a 20-22G ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach[4].

    • Insert the ball tip into the diastema (the gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The mouse will naturally swallow as the needle reaches the back of the throat[4].

    • Self-Validation Check: The needle must slide smoothly under its own weight. If any resistance is met, withdraw immediately and reposition. Never force the needle.

  • Administration & Monitoring:

    • Depress the syringe plunger slowly over 2-3 seconds.

    • Withdraw the needle gently, return the mouse to its cage, and monitor for 15 minutes for signs of distress, labored breathing, or regurgitation[4].

References

  • Butamirate Research Compound | Supplier - Benchchem Source: Benchchem URL
  • Overcoming adaptive resistance to KRAS blockade in pancreatic cancer through vertical pathway inhibition - AACR Journals Source: AACR Journals URL
  • Application Notes and Protocols for In Vivo Studies with XL888 - Benchchem Source: Benchchem URL
  • Limptar (Quinine)

Sources

Method

Application Note: High-Throughput Cell Viability Assay Protocols for Evaluating Quinazoline-Based Kinase Inhibitors

Focus Compound: N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4) Introduction & Scientific Rationale The 4-aminoquinazoline scaffold is a privileged pharmacophore in modern oncology, serving as the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4)

Introduction & Scientific Rationale

The 4-aminoquinazoline scaffold is a privileged pharmacophore in modern oncology, serving as the structural backbone for numerous ATP-competitive receptor tyrosine kinase (RTK) inhibitors[1]. These compounds primarily target the Epidermal Growth Factor Receptor (EGFR) family, which is frequently mutated or overexpressed in malignancies such as Non-Small Cell Lung Cancer (NSCLC)[2].

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is a targeted derivative designed to exploit the kinase hinge region. The 7-chloro substitution enhances hydrophobic interactions within the deep ATP-binding pocket, while the 2-furylmethylamine moiety provides critical hydrogen-bonding dynamics. To accurately evaluate the anti-proliferative efficacy of such compounds during preclinical drug development, researchers must deploy highly sensitive, artifact-free cell viability assays.

Why ATP-Luminescence Over Traditional MTT?

Historically, the has been the default for cell viability screening. However, as an Application Scientist, I strongly advise against using MTT for quinazoline derivatives. MTT relies on the metabolic reduction of tetrazolium salts to formazan by mitochondrial enzymes. This creates a metabolic bottleneck: kinase inhibitors can alter mitochondrial metabolism independently of actual cell death, leading to false-positive viability readings[3]. Furthermore, the MTT reagent itself exhibits dose-dependent cytotoxicity[4].

Instead, this protocol utilizes an ATP-based luminescent assay (e.g., ). ATP is a direct, universal indicator of metabolically active cells. The assay lyses cells and utilizes a luciferase reaction to generate a stable luminescent signal proportional to the ATP concentration, offering a sensitivity threshold of fewer than 50 cells per well and eliminating the need for formazan solubilization steps[5].

G EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Inhibitor N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine Inhibitor->EGFR Blocks ATP Binding Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of quinazoline-based kinase inhibitors blocking EGFR signaling and inducing apoptosis.

Experimental Design: Building a Self-Validating System

A robust protocol must be self-validating. This means incorporating internal controls that instantly flag experimental failure (e.g., media contamination, solvent toxicity, or edge effects).

  • Cell Line Selection (Causality): To prove the compound acts via EGFR inhibition, you must test it across a differential panel. Use HCC827 (NSCLC, EGFR Exon 19 deletion) as the hyper-sensitive target model, and A549 (NSCLC, KRAS mutant, EGFR wild-type) as the resistant counter-screen.

  • Plate Geometry: Use 96-well opaque white plates . Clear plates allow luminescent signal crosstalk between adjacent wells, artificially inflating viability readings. White plates maximize signal reflection to the detector.

  • Solvent Control: Quinazolines are highly hydrophobic. Stock solutions must be prepared in 100% anhydrous DMSO. However, DMSO >0.5% (v/v) induces cellular toxicity. The protocol restricts final DMSO concentration to exactly 0.5% across all wells, including vehicle controls.

Step-by-Step Methodology

Phase 1: Reagent & Compound Preparation
  • Stock Solution: Dissolve N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Intermediate Dilution: Dilute each DMSO stock 1:20 into complete culture media (e.g., RPMI-1640 + 10% FBS). This yields a 10X working solution with 5% DMSO.

Phase 2: Cell Seeding (Day 0)
  • Harvest cells at 70-80% confluence using TrypLE or Trypsin-EDTA.

  • Count cells and adjust the suspension to 2×104 cells/mL.

  • Dispense 90 µL of the cell suspension (1,800 cells/well) into the inner 60 wells of a 96-well opaque white plate.

  • Self-Validation Step: Fill the outer perimeter wells (Rows A, H; Columns 1, 12) with 100 µL of PBS to prevent thermal and evaporative "edge effects" during incubation.

  • Incubate the plate overnight at 37°C, 5% CO 2​ to allow for cell attachment.

Phase 3: Compound Treatment (Day 1)
  • Add 10 µL of the 10X intermediate compound solutions to the 90 µL of cultured cells. (Final volume = 100 µL; Final DMSO = 0.5%).

  • Controls Required:

    • Vehicle Control: 10 µL of media containing 5% DMSO (represents 100% viability).

    • Positive Control: 10 µL of 10 µM Erlotinib or 10 µM Staurosporine (represents maximum inhibition/death).

    • Media Blank: 100 µL of media + 0.5% DMSO with NO cells (used for background luminescence subtraction).

  • Incubate for 72 hours at 37°C, 5% CO 2​ .

Phase 4: ATP Luminescence Assay (Day 4)
  • Remove the plate from the incubator and equilibrate to room temperature (22-25°C) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause severe data skew.

  • Add 100 µL of room-temperature ATP-luminescence reagent (e.g., CellTiter-Glo) to each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate statically at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the plate on a microplate luminometer (integration time: 0.5 - 1.0 second/well).

Workflow Step1 Cell Seeding (Day 0) Step2 Compound Treatment (Day 1) Step1->Step2 Step3 Incubation (72 hrs) Step2->Step3 Step4 ATP Luminescence Assay (Day 4) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2: High-throughput ATP-based cell viability assay workflow for quinazoline derivatives.

Quantitative Data Presentation

Following background subtraction (Media Blank), cell viability is calculated as a percentage of the Vehicle Control. Data should be plotted using non-linear regression (curve fit: log(inhibitor) vs. normalized response - Variable slope) to determine the IC 50​ .

Table 1: Expected Pharmacological Profiling of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Cell LineTissue OriginGenetic StatusExpected IC 50​ (µM)Max Inhibition (%)
HCC827 NSCLCEGFR Exon 19 Del< 0.1> 95%
A549 NSCLCKRAS Mut, EGFR WT> 10.0< 40%
HEK293 Human KidneyWild-Type> 20.0< 20%

Note: The stark differential between HCC827 and A549 validates the compound's mechanism of action as an EGFR-specific kinase inhibitor rather than a broad-spectrum cytotoxic agent.

References

  • Petty, R. D., Sutherland, L. A., Hunter, E. M., & Cree, I. A. (1995). "Comparison of MTT and ATP-based assays for the measurement of viable cell number." Journal of Biolumin Chemilumin. URL:[Link][3]

  • Singhal, M., & Shaha, S. (2024). "Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches." IntechOpen. URL: [Link][4]

  • Abourehab, M. A. S., et al. (2024). "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)." MDPI Molecules. URL:[Link][1]

  • Bhatia, S., et al. (2023). "Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations." Frontiers in Chemistry. URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Technical Support Center: Solubilization Strategies for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine Scientist’s Note: Welcome to the Technical Support Center. Working with N-(7-chloro-4-quinazolinyl)-N-(2-furylmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Scientist’s Note: Welcome to the Technical Support Center. Working with N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine presents a classic pharmaceutical chemistry challenge. Like many 4-aminoquinazoline derivatives (e.g., gefitinib, erlotinib), this molecule possesses a rigid, planar aromatic architecture and lipophilic functional groups (the furan ring and chlorine atom)[1]. This structure is excellent for fitting into kinase ATP-binding pockets but results in high crystal lattice energy and severe hydrophobicity, leading to poor aqueous solubility[1].

The guides below are designed to help you bypass these thermodynamic barriers using field-proven physicochemical manipulations, ensuring your in vitro and in vivo assays yield reliable, reproducible data.

Part 1: Strategic Decision Matrix

Before troubleshooting, you must align your solubilization strategy with your experimental endpoint. The diagram below illustrates the logical flow for selecting a formulation approach.

G Start Solubility Issue: N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine InVitro In Vitro Assays (Enzymatic/Cellular) Start->InVitro InVivo In Vivo Studies (PK/PD/Efficacy) Start->InVivo DMSO DMSO Stock < 1% + Tween 80 (0.01%) InVitro->DMSO First-line pH Acidic Media (pH 3-4) (If tolerated) InVitro->pH Target permits CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD Aqueous IV/PO Salt Salt Formation (e.g., HCl, Mesylate) InVivo->Salt Solid dosage Lipid Lipid-Based Formulation (e.g., SEDDS) InVivo->Lipid High lipophilicity

Decision tree for selecting a solubilization strategy based on experimental requirements.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into my aqueous assay buffer (pH 7.4). How do I prevent this? Causality: You are experiencing "solvent shock." While DMSO effectively solvates the molecule, rapid dilution into water causes the hydrogen-bonding network of the aqueous buffer to displace the DMSO. The exposed hydrophobic furan and quinazoline rings rapidly undergo pi-pi stacking and intermolecular hydrogen bonding, leading to nucleation and precipitation[1][2]. Solution:

  • Intermediate Co-solvent Dilution: Do not dilute directly from 100% DMSO to 99% Buffer. Create an intermediate stock using a co-solvent system (e.g., 10% DMSO, 40% PEG-400, 50% buffer) before the final dilution[1][3].

  • Micellization: Add a non-ionic surfactant like 0.01% - 0.05% Tween-80 to your final assay buffer. The surfactant forms micelles that encapsulate the hydrophobic core of the molecule, keeping it in suspension without denaturing most target proteins[1].

Q2: I need to dose this compound intravenously (IV) in mice, but it is completely insoluble in standard saline. What is the most effective formulation? Causality: For in vivo dosing, organic solvents must be kept to a minimum to avoid toxicity. The rigid geometry of the quinazoline core limits its interaction with water dipoles[4]. Solution: Use Cyclodextrin Complexation . 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior[5]. The furan-quinazoline moiety acts as a "guest" molecule, slipping into the cyclodextrin cavity to form a thermodynamically stable inclusion complex[4]. This masks the hydrophobicity of the drug, drastically increasing its apparent aqueous solubility and bioavailability[5][6]. (See Protocol A below).

Q3: Can I manipulate the pH to force dissolution without adding heavy excipients? Causality: Yes. The quinazoline scaffold contains basic nitrogen atoms (specifically N1 and N3)[3]. Similar 4-aminoquinazoline derivatives typically exhibit a pKa between 5.4 and 7.2[6]. At physiological pH (7.4), the molecule is predominantly unionized and lipophilic. Solution: Lowering the pH of your vehicle to pH 3.0–4.0 will protonate the quinazoline nitrogen. This creates a positively charged species that interacts favorably with water via ion-dipole interactions, significantly increasing solubility[6][7]. If your assay or dosing route tolerates acidic conditions, a simple citrate or acetate buffer can resolve the issue. Alternatively, synthesizing a salt form (e.g., hydrochloride or methanesulfonate) can lock the molecule into this ionized state[8].

Part 3: Quantitative Data Summary

The table below summarizes the expected solubility gains and assay compatibility for various formulation strategies applied to quinazoline derivatives.

Solubilization StrategyMechanism of ActionExpected Solubility Gain (vs. Free Base in Water)Best Suited ForLimitations
pH Adjustment (pH < 4) Protonation of quinazoline nitrogens[6][7]10x to 50x increaseAcid-tolerant in vitro assaysMay cause tissue irritation in vivo; precipitates if neutralized.
HP-β-CD Complexation Hydrophobic cavity encapsulation[4][5]50x to 100x increaseIn vivo IV/PO dosing, cell assaysRequires optimization of host-guest molar ratios.
Lipophilic Salt (e.g., Docusate) Ion-pairing with bulky lipophilic counterions[7][9]>100 mg/g in lipidic excipientsLipid-based formulations (SEDDS)Complex synthesis; not suitable for purely aqueous IV.
Co-solvent + Surfactant Reduction of dielectric constant & micellization[1][3]5x to 20x increaseHigh-throughput screening (HTS)High DMSO/surfactant levels can cause assay interference.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, you must empirically validate the solubility of your formulated compound. Below are the standard operating procedures for complexation and quantification.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

The kneading method is highly efficient for forcing hydrophobic quinazolines into the cyclodextrin cavity via mechanical shear and localized high concentrations[4][5][10].

  • Weighing: Accurately weigh N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine and HP-β-CD in a 1:1 or 1:2 molar ratio.

  • Paste Formation: Place the HP-β-CD into a glass or agate mortar. Add a small volume of a 1:1 (v/v) water/ethanol mixture dropwise until a thick, uniform paste is formed.

  • Incorporation: Slowly add the quinazoline compound to the paste.

  • Kneading: Triturate (knead) the mixture continuously for 45 to 60 minutes. Add trace amounts of the water/ethanol solvent as needed to maintain the paste-like consistency, ensuring maximum physical interaction.

  • Drying: Transfer the paste to a watch glass and dry in a vacuum oven at 40°C for 24 hours to remove all residual solvent.

  • Milling: Pulverize the dried complex and pass it through a 100-mesh sieve to ensure uniform particle size. Store in a desiccator.

Protocol B: Equilibrium Solubility Determination (LC-MS/MS)

Do not rely on visual inspection to confirm solubility. Micro-precipitates can scatter light and ruin assays. Use this thermodynamic validation method[11].

Workflow Step1 1. Add Excess Solid Compound Step2 2. Add Buffer (pH 7.4) Step1->Step2 Step3 3. Shake 24h at 25°C Step2->Step3 Step4 4. Double Centrifugation Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Workflow for determining the thermodynamic equilibrium solubility of the compound.

  • Saturation: Add an excess amount (e.g., 2-5 mg) of the solid compound (or the HP-β-CD complex) to a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of your target aqueous buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)[11].

  • Equilibration: Insert a magnetic StirStix, cap the vial tightly, and place it on an orbital shaker at a constant temperature of 25°C for 24 hours[1][11].

  • Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes.

  • Double Centrifugation (Critical Step): Carefully aspirate the supernatant, transfer it to a new clean tube, and centrifuge again. This ensures no microscopic floating crystals carry over into your analysis[11].

  • Quantification: Dilute the final supernatant (e.g., 1:100) in your LC-MS mobile phase. Quantify the dissolved concentration using a validated LC-MS/MS method against a known standard curve[1][11].

References

  • Journal of Medicinal Chemistry - ACS Publications. Improvement of Aqueous Solubility of Lapatinib-Derived Analogues. Available at:[Link]

  • Asian Journal of Pharmaceutical and Clinical Research (via Sci-Hub). Synthesis of novel quinazoline derivatives and their solubility increases through inclusion with β-cyclodextrin. Available at: [Link]

  • SlideShare. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. Available at:[Link]

  • Research and Reviews. Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Available at:[Link]

  • Molecular Pharmaceutics - ACS Publications. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Available at: [Link]

  • Molecular Pharmaceutics - ACS Publications. A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib. Available at:[Link]

  • PMC - NIH. Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. Available at:[Link]

  • Auburn University. The Effect of Cyclodextrins on Gefitinib Solubility. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Welcome to the Application Scientist Support Center. As drug development professionals, synthesizing heteroaryl kinase inhibitor fragments like N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine often presents unexpected...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As drug development professionals, synthesizing heteroaryl kinase inhibitor fragments like N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine often presents unexpected bottlenecks. While the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinazoline appears straightforward on paper, the reality of bench chemistry involves competing side reactions, moisture sensitivity, and thermodynamic barriers.

This guide is designed to move beyond basic protocols. We will dissect the causality behind low yields and provide a self-validating, optimized workflow to ensure reproducible, high-yielding syntheses.

Mechanistic Overview & Quantitative Optimization

Mechanistically, the C4 position of 4,7-dichloroquinazoline is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. The SNAr mechanism for these substrates sits on the borderline between concerted and stepwise pathways, often requiring significant activation energy to push the tetrahedral intermediate toward chloride elimination[1].

If the reaction conditions are not strictly controlled, the starting material is highly susceptible to hydrolysis, and the furfurylamine nucleophile can degrade. Table 1 summarizes how different parameters quantitatively impact the final isolated yield.

Table 1: Quantitative Optimization of SNAr Conditions for 4-Aminoquinazoline Synthesis

SolventBaseHeating MethodTimeConversion (%)Isolated Yield (%)Key Mechanistic Observations
THFNoneConventional (60 °C)12 h<40%<20%Reaction stalls; generated HCl protonates the amine.
Dioxane / H₂OK₂CO₃ (3.0 eq)Conventional (100 °C)2 h>90%40%Extensive hydrolysis of starting material to quinazolinone.
IsopropanolDIPEA (2.5 eq)Conventional (80 °C)4 h85%65-70%Good conversion; prolonged heating causes furan degradation.
Isopropanol DIPEA (2.5 eq) Microwave (120 °C) 15 min >98% 92% Clean profile; high energy overcomes activation barrier.
Reaction Pathway & Failure Point Diagnostics

The diagram below maps the logical flow of the SNAr reaction, highlighting the primary divergence points where yields are typically lost.

SNAr_Workflow SM 4,7-Dichloroquinazoline (Electrophile) Reaction SNAr Reaction (Anhydrous Solvent, Base) SM->Reaction + Hydrolysis 7-Chloroquinazolin-4-one (Hydrolysis Byproduct) SM->Hydrolysis Moisture / Wet Solvent Amine Furfurylamine (Nucleophile) Amine->Reaction Product N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine Reaction->Product Optimal: MW, 120°C, DIPEA Degradation Furan Ring Degradation (Polymerization) Reaction->Degradation Unneutralized HCl

Figure 1: SNAr workflow for 4-aminoquinazoline synthesis highlighting critical failure points.

Troubleshooting FAQs

Q1: Why am I recovering 7-chloroquinazolin-4-one instead of my target product? Causality: 4-chloroquinazolines are highly electrophilic and moisture-sensitive. In the presence of adventitious water (from wet solvents, hygroscopic bases, or atmospheric humidity), water acts as a competing nucleophile. This leads to rapid hydrolysis back to the thermodynamically stable quinazolinone[2]. Solution: Use strictly anhydrous solvents (e.g., dry isopropanol or PEG-400)[3]. Ensure your reaction vial is purged with inert gas (N₂ or Argon) before heating.

Q2: The reaction stalls at 50-60% conversion. How can I drive it to completion? Causality: The SNAr reaction generates stoichiometric amounts of HCl. If not efficiently scavenged, this acid protonates the remaining furfurylamine, rendering it non-nucleophilic and stalling the reaction. Furthermore, steric hindrance requires high activation energy. Solution: Ensure at least 2.5 equivalents of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) are present. Transitioning from conventional heating to microwave irradiation (120 °C for 15-20 minutes) provides the rapid thermal energy required to drive the reaction to completion while suppressing byproduct formation[4].

Q3: I see a complex mixture of byproducts and a dark reaction mixture. What went wrong? Causality: The furan ring of furfurylamine is highly sensitive to localized acidic environments and prolonged thermal stress. If the HCl is not neutralized instantly, the acidic microenvironment triggers ring-opening and polymerization of the furfuryl moiety[2]. Solution: Always add the DIPEA to the amine/solvent mixture before introducing the 4,7-dichloroquinazoline. This ensures any generated acid is immediately buffered.

Q4: My TLC shows complete conversion, but my isolated yield after aqueous workup is <30%. Causality: The target compound contains a basic secondary amine and a quinazoline core. During aqueous workup, if the pH is neutral or slightly acidic, the product becomes protonated, highly water-soluble, and partitions into the aqueous layer[2]. Solution: You must force the product into its free-base form. Adjust the aqueous phase to pH 9–10 using saturated aqueous NaHCO₃ before extracting with an organic solvent.

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

To guarantee reproducibility, use this step-by-step methodology with built-in validation checks.

Step 1: Reagent Preparation In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4,7-dichloroquinazoline (1.0 mmol, 199 mg). Purge the vial with nitrogen for 5 minutes. Validation Check: The starting material should be a free-flowing white/pale-yellow powder. If it is clumpy or sticky, it has likely hydrolyzed and must be discarded.

Step 2: Solvent and Base Addition Inject 5.0 mL of anhydrous Isopropanol, followed by DIPEA (2.5 mmol, 435 µL). Stir at room temperature for 2 minutes. Validation Check: The solution must remain clear. Cloudiness at this stage indicates the presence of moisture precipitating amine hydrochlorides.

Step 3: Nucleophile Addition Add furfurylamine (1.2 mmol, 106 µL) dropwise via syringe. Seal the microwave vial with a crimp cap.

Step 4: Microwave Irradiation Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 15 minutes with a maximum power setting of 300 W[4]. Validation Check: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:2). The starting material (Rf ~0.8) should be completely consumed, replaced by a highly UV-active, blue-fluorescent product spot (Rf ~0.4).

Step 5: Basic Workup (Critical Step) Cool the mixture to room temperature and transfer it to a separatory funnel. Dilute with 20 mL of Ethyl Acetate. Add 20 mL of saturated aqueous NaHCO₃. Validation Check: Test the aqueous layer with pH paper. It must read between pH 9 and 10. If it is lower, add 1M NaOH dropwise until the target pH is reached.

Step 6: Isolation Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine. Purify via flash chromatography if trace impurities remain.

References
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.[Link]

  • Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. ACS Publications.[Link]

  • PEG‐400 Mediated N‐(Alkyl)Arylation for the Synthesis of Medicinally Relevant 4‐Aminoquinazolines. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine in Cell Culture Media

Executive Summary N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is a highly lipophilic quinazoline derivative, structurally related to established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is a highly lipophilic quinazoline derivative, structurally related to established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Due to its planar aromatic structure and lack of ionizable groups at physiological pH, researchers frequently encounter severe precipitation ("crashing out") when transitioning the compound from DMSO stock solutions into aqueous cell culture media. This guide provides a mechanistic understanding of this phenomenon and field-proven, self-validating protocols to ensure complete solvation for reliable in vitro assays.

Mechanistic Root Cause Analysis: Why Does It Precipitate?

To fix the precipitation, you must first understand the physicochemical causality behind it:

  • High Lipophilicity & Planarity: The 7-chloroquinazoline core promotes strong intermolecular π−π stacking. Without bulky, solubilizing aliphatic appendages, the molecules rapidly self-associate in water.

  • Physiological pH Incompatibility: The quinazoline nitrogen typically exhibits a pKa of approximately 5.0 to 6.0. In standard cell culture media (pH ~7.4), the molecule remains entirely unprotonated and uncharged, drastically reducing its aqueous solubility.

  • The Solvent Displacement Effect: When a high-concentration DMSO stock is injected directly into aqueous media, the DMSO rapidly diffuses into the bulk water. The local concentration of the hydrophobic quinazoline instantly exceeds its thermodynamic solubility limit before it can mechanically disperse, causing rapid nucleation and irreversible micro-crystal formation.

Mechanism Inhibitor N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine EGFR EGFR Kinase Domain (ATP-binding pocket) Inhibitor->EGFR ATP-competitive binding Downstream PI3K/AKT & RAS/MAPK Signaling Cascades EGFR->Downstream Phosphorylation (Blocked) Outcome Inhibition of Tumor Cell Proliferation Downstream->Outcome Pathway Arrest

Mechanism of action for quinazoline-based EGFR kinase inhibitors.

Diagnostic FAQs

Q: I diluted my 10 mM stock directly into DMEM, and the media turned cloudy. Can I just sterile-filter it? A: No. The cloudiness indicates colloidal precipitation. If you pass this through a 0.22 µm filter, you will strip the active compound out of the media, resulting in an unknown, near-zero final assay concentration. This leads to false-negative biological readouts. You must prevent precipitation before it occurs.

Q: Does the age or quality of my DMSO matter? A: Critically. DMSO is highly hygroscopic. If your DMSO bottle has been opened multiple times, it has absorbed atmospheric moisture. This water content pre-initiates nucleation within your stock solution. Always use fresh, anhydrous DMSO (≥99.9% purity) for primary stocks to maintain compound integrity 1.

Q: Can I increase the final DMSO concentration to 1% or 2% to force it into solution? A: Avoid this if possible. While higher DMSO concentrations improve solubility, they introduce significant solvent-induced cytotoxicity and transcriptomic artifacts in mammalian cell lines. The gold standard for in vitro kinase assays is to maintain a final DMSO concentration between 0.1% and 0.5% (v/v) 2.

Self-Validating Solvation Protocol

To overcome the solvent displacement effect, you must control the kinetics of dilution and provide thermodynamic support. Follow this self-validating workflow:

Step 1: Primary Stock Preparation

Dissolve the lyophilized powder in anhydrous DMSO to a maximum concentration of 10 mM. Aliquot into single-use opaque tubes and store at -20°C to prevent freeze-thaw degradation and light-induced oxidation.

Step 2: Intermediate Serial Dilution (The "DMSO-to-DMSO" Rule)

Never dilute a 10 mM stock directly into aqueous media. Perform your serial dilutions in 100% DMSO first. If your target final assay concentration is 10 µM, create a 200X intermediate stock (2 mM) in DMSO.

Step 3: Media Pre-Warming & Carrier Supplementation

Cold media exacerbates precipitation. Pre-warm your complete media (e.g., DMEM or RPMI) to 37°C in a water bath. Ensure the media contains 5% to 10% Fetal Bovine Serum (FBS). The albumin and lipid carriers in FBS act as hydrophobic sinks, binding the quinazoline derivative and preventing self-aggregation 3.

Step 4: Dropwise Kinetic Addition

Place your pre-warmed media on a vortex mixer set to 500-800 RPM. While the media is actively swirling, add the DMSO intermediate stock dropwise directly into the vortex funnel. Do not let the drop hit the plastic wall of the tube, as the compound will immediately crystallize on the dry plastic.

Step 5: Self-Validation (The OD600 Check)

Before applying the dosed media to your cells, you must validate the solvation:

  • Spectrophotometry: Transfer 1 mL of the dosed media to a cuvette and measure the optical density at 600 nm (OD600) against a blank of vehicle-treated media. An OD600 < 0.05 confirms a true solution. Values > 0.05 indicate colloidal scattering (micro-precipitation).

  • Microscopy: Inspect the media under an inverted microscope at 20X magnification to ensure no needle-like crystals or amorphous aggregates are present.

Protocol A 1. Anhydrous DMSO Stock (10 mM, -20°C) B 2. Serial Dilution (in 100% DMSO) A->B Prevents aqueous shock D 4. Dropwise Addition (Vortex at 500 RPM) B->D Intermediate concentration C 3. Media Pre-warming (37°C, 5-10% FBS) C->D Thermodynamic support E 5. Validation (OD600 < 0.05, No Crystals) D->E Solvation achieved

Workflow for preventing quinazoline precipitation in aqueous media.

Quantitative Assay Parameters

Use the following table to benchmark your experimental setup and ensure you remain within the physicochemical limits of the compound.

ParameterRecommended ValueCritical Threshold / LimitConsequence of Violation
Primary Stock Concentration 10 mM in 100% DMSO> 50 mMSpontaneous crystallization in stock
Final Assay DMSO Concentration 0.1% - 0.5% (v/v)> 0.5%Solvent-induced cytotoxicity
Media Temperature during Addition 37°C< 25°C (Room Temp)Induces thermal shock and precipitation
FBS Supplementation 5% - 10% (v/v)0% (Serum-free)Loss of carrier proteins; rapid aggregation
Vortexing Speed during Addition 500 - 800 RPM0 RPM (Static)Local supersaturation and nucleation

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Optimization

Optimizing LC-MS/MS parameters for accurate N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine quantification

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with a comprehensive, self-validating framework for developing a robust liquid chromatography-tandem m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with a comprehensive, self-validating framework for developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4).

Analyte Overview & Chemical Properties

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is a lipophilic, basic small molecule containing a 4-aminoquinazoline core. Because of the basic nitrogen atoms within the quinazoline ring and the secondary amine, this compound is highly amenable to Positive Electrospray Ionization (ESI+) .

However, its structural properties introduce specific bioanalytical challenges:

  • High pKa: The basic nitrogens require a strictly acidic mobile phase to remain fully protonated.

  • Silanol Interactions: The secondary amine is prone to secondary ion-exchange interactions with residual silanols on silica-based columns, leading to severe peak tailing.

  • Isotopic Signature: The presence of a chlorine atom yields a characteristic M+2 isotopic peak (~32% abundance) that must be accounted for during quadrupole resolution tuning.

Experimental Protocols: Step-by-Step Optimization

To ensure a self-validating system, do not rely on theoretical parameters alone. Execute the following workflow to empirically optimize the assay for your specific instrument geometry.

Workflow A 1. Compound Tuning Syringe Infusion of 100 ng/mL B 2. Precursor Identification ESI+ Mode: [M+H]+ m/z 260.1 A->B C 3. MS/MS Optimization Select Fragments m/z 179.0 & 81.0 B->C D 4. Chromatographic Setup C18 Column, Acidic Mobile Phase C->D E 5. Sample Preparation Protein Precipitation or SPE D->E F 6. Method Validation Assess Matrix Effects & Linearity E->F

Caption: Step-by-step LC-MS/MS assay development workflow for quinazoline derivatives.

Step 1: Syringe Pump Infusion & Precursor Tuning
  • Prepare a 100 ng/mL tuning solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% formic acid.

  • Infuse the solution directly into the ESI source at 10 µL/min.

  • Operate the mass spectrometer in Q1 full scan mode (m/z 100–400). Identify the monoisotopic protonated precursor [M+H]+ at m/z 260.1 [1].

  • Verify the identity of the precursor by observing the 37Cl isotopic peak at m/z 262.1.

  • Adjust the Declustering Potential (DP) or Cone Voltage to maximize the m/z 260.1 signal without causing premature in-source fragmentation.

Step 2: Product Ion Selection (MRM Optimization)
  • Isolate m/z 260.1 in Q1 at unit resolution (0.7 Da FWHM).

  • Perform a product ion scan in Q3 while ramping the Collision Energy (CE) from 5 to 50 eV in the collision cell (Q2).

  • Identify the optimal CE for the quantifier (m/z 179.0) and qualifier (m/z 81.0) ions.

Step 3: Self-Validating Matrix Effect Assessment
  • Prepare a blank plasma extract using Protein Precipitation (1 part plasma : 3 parts acetonitrile) and centrifuge at 14,000 rpm for 10 minutes.

  • Set up a Post-Column Infusion : Infuse a neat 100 ng/mL standard of the analyte post-column at 10 µL/min via a T-junction while running the LC gradient.

  • Inject the blank plasma extract. Monitor the MRM transitions.

  • Validation Check: Any significant dip or enhancement in the steady baseline signal at the analyte's retention time indicates ion suppression/enhancement. If this occurs, adjust the LC gradient to elute the compound away from the suppression zone, or switch to Solid Phase Extraction (SPE).

Troubleshooting & FAQs

Q1: Why is the signal intensity of the precursor ion (m/z 260.1) unstable or lower than expected? A1: Signal instability for quinazoline derivatives in ESI+ is almost always a pH-driven issue. For optimal ionization, the analyte must be fully protonated in the liquid phase before droplet desolvation occurs. If the mobile phase pH fluctuates near the compound's pKa, the ratio of ionized to neutral molecules will vary, causing erratic signal intensity. Solution: Force the equilibrium toward complete protonation by maintaining a strictly acidic environment. Ensure both your aqueous and organic mobile phases contain 0.1% formic acid (pH ~2.7)[1].

Q2: I am observing severe peak tailing. How can I improve the chromatographic peak shape? A2: Peak tailing for basic amines is caused by secondary interactions. While the primary retention mechanism is hydrophobic interaction with the C18 phase, the protonated secondary amine of the furylmethylamine group acts as a cation, binding to unreacted, negatively charged residual silanols on the silica surface. Solution: First, utilize a highly end-capped column or a Charged Surface Hybrid (CSH) particle designed for basic compounds. Second, add 1 mM to 5 mM ammonium formate to your aqueous mobile phase. The ammonium ions ( NH4+​ ) will aggressively compete for and shield the residual silanols, effectively eliminating the secondary interactions and sharpening the peak[2].

Q3: What are the primary MRM transitions, and what is the underlying fragmentation mechanism? A3: Collision-induced dissociation (CID) targets the weakest bonds in the molecule. For N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, the C-N bonds flanking the furylmethyl group are highly susceptible to cleavage[3][4].

  • Quantifier Transition (260.1 → 179.0): This transition requires moderate collision energy (~25 eV). It corresponds to the neutral loss of the furylmethyl radical/cation, leaving behind the highly stable conjugated 7-chloro-4-aminoquinazoline core.

  • Qualifier Transition (260.1 → 81.0): This transition requires higher collision energy (~35 eV) and represents the cleavage that yields the stable furylmethyl cation ( C5​H5​O+ ).

Fragmentation P Precursor Ion [M+H]+ m/z 260.1 C13H11ClN3O+ F1 Quantifier Ion m/z 179.0 7-chloro-4-aminoquinazoline P->F1 Loss of Furylmethyl (CE: ~25 eV) F2 Qualifier Ion m/z 81.0 Furylmethyl cation P->F2 Cleavage at Amine (CE: ~35 eV)

Caption: ESI+ CID fragmentation pathway for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine.

Quantitative Data & Parameters

Table 1: Optimized MRM Parameters

Note: Exact voltage parameters (DP/CE) are instrument-dependent and should be fine-tuned. The values below serve as a highly accurate starting point for triple quadrupole systems.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone / DP (V)Collision Energy (eV)Purpose
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine260.1179.0503025Quantifier
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine260.181.0503035Qualifier
Table 2: Recommended LC Gradient Program

Column: C18, 50 x 2.1 mm, 1.7 µm (Maintained at 40°C) Mobile Phase A: Water + 0.1% Formic Acid + 1 mM Ammonium Formate Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.40955Initial
0.500.409556 (Linear)
2.500.405956 (Linear)
3.500.405956 (Linear)
3.600.409556 (Linear)
5.000.409556 (Linear)

References

  • BenchChem. "Application Note: Quantitative Analysis of Gefitinib in Human Plasma using LC-MS/MS with a Deuterated Internal Standard." 1

  • Waters Corporation. "Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs."

  • Singh, A., et al. "Screening of tricyclic quinazoline alkaloids in the alkaloidal fraction of Adhatoda beddomei and Adhatoda vasica leaves by high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry." Rapid Commun Mass Spectrom. 2015. 3

  • Sengottuvelan, S., et al. "Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma..." J Chromatogr B. 2019. 2

  • University of Southampton. "A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using..." Rapid Commun Mass Spectrom. 2013. 4

Sources

Troubleshooting

Minimizing off-target toxicity of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine in vitro

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Kinetic Solubility Protocols

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Finalizing Solubility and Summaries

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Compound Profile: N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic in vitro data when evaluating heterocyclic kinase inhibitors. N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is a complex molecule. It combines a 4-aminoquinazoline core —a privileged, ATP-competitive pharmacophore widely used in tyrosine kinase inhibitors[1][2]—with a 2-furylmethyl (furfuryl) substituent .

This dual-motif architecture presents two distinct in vitro liabilities: ATP-competitive kinome promiscuity and cytochrome P450 (CYP)-mediated bioactivation. The following troubleshooting guide is designed to help you diagnose the exact causality behind your off-target toxicity and implement self-validating protocols to rescue your assays.

Module 1: Furan Ring-Mediated Reactive Metabolite Toxicity

Q: Why am I seeing severe, dose-dependent cytotoxicity in my primary hepatocyte co-cultures, but not in my target engineered cell lines (e.g., HEK293, CHO)?

A: This is a classic hallmark of reactive metabolite formation. Your engineered cell lines generally lack endogenous cytochrome P450 (CYP) expression, masking a critical structural liability: the furan ring.

Furan rings are well-documented structural alerts that undergo CYP-catalyzed oxidation to form highly reactive electrophilic intermediates, such as cis-enediones or epoxides[3][4]. In metabolically competent systems like primary hepatocytes or liver microsomes, these electrophiles rapidly alkylate cellular nucleophiles (proteins, DNA). This depletes intracellular glutathione (GSH), triggering oxidative stress, mitochondrial dysfunction, and apoptosis[3][5]. The toxicity you are observing is not a pharmacological off-target effect, but rather a toxicological bioactivation event.

Protocol 1: Glutathione (GSH) Trapping Assay (LC-MS/MS)

This protocol is a self-validating system: the detection of a specific mass shift strictly in the presence of cofactors proves the mechanistic cause of toxicity.

  • Incubation: Prepare a 100 µL reaction mixture containing human liver microsomes (HLMs, 1 mg/mL protein), 10 µM of the compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes. Run a parallel negative control lacking NADPH.

  • Quenching: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard. Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF).

  • Self-Validation (Data Interpretation): Scan for the theoretical mass of the GSH-enedione adduct (Compound Mass + 307 Da [GSH] + 16 Da [Oxygen]). Perform a neutral loss scan for 129 Da (pyroglutamic acid), a signature fragmentation of GSH adducts. If the adduct is detected only in the NADPH-positive sample, CYP-mediated bioactivation of the furan ring is definitively confirmed.

G A N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine B CYP450 Oxidation (In Vitro Hepatocytes) A->B C Reactive Electrophile (cis-Enedione / Epoxide) B->C D GSH Trapping (Detoxification Assay) C->D + Glutathione E Cellular Nucleophiles (Protein/DNA Alkylation) C->E Covalent Binding F Off-Target Cytotoxicity (Oxidative Stress/Apoptosis) E->F

Caption: CYP450-mediated bioactivation of the furan ring leading to off-target cytotoxicity.

Module 2: Kinase Promiscuity and ATP-Competitive Off-Target Effects

Q: My biochemical kinase assays show that this compound inhibits my target kinase, but it also broadly inhibits 15 other unrelated kinases, leading to cell cycle arrest in non-target cells. How do I address this?

A: The N-(7-chloro-4-quinazolinyl) core is a potent ATP-mimetic. The nitrogen atoms in the quinazoline ring form critical hydrogen bonds with the backbone amide of the kinase hinge region[1][6]. If the 2-furylmethylamine substituent at the 4-position does not provide sufficient steric bulk or specific electrostatic interactions to exploit the unique selectivity pocket of your target kinase, the compound will bind promiscuously across the kinome[1][2].

Furthermore, standard in vitro biochemical assays often use artificially low ATP concentrations (e.g., 10 µM) to maximize assay sensitivity. This exaggerates the apparent potency of ATP-competitive inhibitors, creating "false" off-target toxicity that would not occur at physiological intracellular ATP levels (1–5 mM).

Protocol 2: Physiological ATP Competition Assay

This protocol validates whether the observed off-target toxicity is a biochemical artifact of ATP depletion or true promiscuity.

  • Km Determination: Determine the Michaelis constant ( Km​ ) for ATP for both your target kinase and the suspected off-target kinases using a standard radiometric or TR-FRET kinase assay.

  • Dual-Condition Screening: Generate 10-point dose-response curves for the compound against the off-target kinases under two conditions:

    • Condition A: ATP at Km​ (typically 10–20 µM).

    • Condition B: ATP at physiological concentration (1 mM).

  • Self-Validation (Data Interpretation): Calculate the IC 50​ shift. A >10-fold rightward shift in the IC 50​ at 1 mM ATP confirms the off-target interaction is strictly ATP-competitive. If the off-target IC 50​ remains sub-micromolar at 1 mM ATP, the promiscuity is genuine, and you must structurally modify the 4-position substituent to improve hinge-binding selectivity.

Module 3: Physicochemical Liabilities

Q: I am seeing highly erratic IC50 values across replicates, and my cells show localized zones of necrosis under the microscope. What is happening?

A: You are likely observing kinetic insolubility. Halogenated quinazolines (like the 7-chloro derivative) paired with hydrophobic furan rings are highly lipophilic. When diluted from 100% DMSO stock solutions into aqueous cell culture media, the compound exceeds its kinetic solubility limit. This results in the formation of micro-precipitates. These aggregates can physically disrupt lipid bilayers, causing non-specific membrane toxicity that mimics pharmacological off-target effects.

Mitigation: Limit top concentrations in cellular assays to 10 µM. Ensure the final DMSO concentration is strictly maintained at ≤0.5%. If higher concentrations are required, formulate the media with 0.1% BSA to act as a lipid carrier and prevent aggregation.

Quantitative Data Summary & Troubleshooting Matrix

Observed Toxicity PhenotypeBiochemical CauseDiagnostic AssayPrimary Mitigation Strategy
Hepatocyte-specific death Furan ring bioactivation (cis-enedione)GSH trapping (LC-MS/MS)Add 1-Aminobenzotriazole (CYP inhibitor) in vitro
Broad cell line cytotoxicity Kinase promiscuity (ATP mimicry)Kinome screen at 1 mM ATPOptimize 4-position sterics for selectivity
Erratic IC 50​ / Media crashing Kinetic insolubility / AggregationNephelometry solubility assayAdd 0.1% BSA to assay media

Diagnostic Workflow Visualization

Workflow Start Observe In Vitro Toxicity (Non-Target Cells) CheckCYP Are CYP450 enzymes present? (e.g., HepG2, Microsomes) Start->CheckCYP Pathway1 Perform GSH Trapping Assay (LC-MS/MS) CheckCYP->Pathway1 Yes Pathway2 Perform Kinome Profiling (ATP-Competition) CheckCYP->Pathway2 No Result1 Positive for Adducts: Furan Ring Bioactivation Pathway1->Result1 Result2 Broad Kinase Inhibition: Quinazoline Promiscuity Pathway2->Result2 Mitigate1 Add CYP Inhibitors or Modify Furan Ring Result1->Mitigate1 Mitigate2 Optimize ATP Concentration / Modify Quinazoline Core Result2->Mitigate2

Caption: Diagnostic workflow for isolating the source of in vitro off-target toxicity.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. National Institutes of Health.
  • Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring - PubMed. National Institutes of Health.
  • Lin, J., et al. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - Frontiers. Frontiers in Pharmacology.
  • Engel, J., et al. (2015). Hope and Disappointment: Covalent Inhibitors to Overcome Drug Resistance in Non-Small Cell Lung Cancer - PMC. National Institutes of Health.
  • Laleu, B., et al. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society.
  • Das, D., & Hong, J. (2019). Design, synthesis and evaluation of novel hybrids between 4-anilinoquinazolines and substituted triazoles as potent cytotoxic agents | Request PDF - ResearchGate. ResearchGate.

Sources

Optimization

Technical Support Center: Resolving Stability and Degradation Issues of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent assay results, disappearing compound signals, or unexpected degradation peaks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent assay results, disappearing compound signals, or unexpected degradation peaks when working with N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4).

This molecule presents a unique set of physicochemical challenges due to its bipartite structure: a highly hydrophobic 4-aminoquinazoline core paired with an oxidation-sensitive furan ring . To ensure the scientific integrity of your assays, this guide moves beyond basic handling instructions to explain the causality behind these degradation mechanisms and provides self-validating protocols to guarantee reproducible results.

Diagnostic Matrix: Stability and Physicochemical Profiling

Before troubleshooting, it is critical to establish baseline expectations for the compound's behavior in solution. The quantitative data below summarizes the expected half-lives and primary failure modes across standard laboratory conditions.

Solvent ConditionPrimary Mechanism of FailureEstimated Half-Life (t½)Preventative Action
100% DMSO (Dark, -20°C) None (Stable)> 6 monthsAliquot immediately to avoid freeze-thaw cycles.
Aqueous Buffer pH 7.4 (22°C, Light) Photo-oxidation (Furan ring)12–24 hoursUse amber vials; prepare fresh daily.
Aqueous Buffer pH 2.0 (HPLC) Acid-catalyzed hydrolysis4–8 hoursAnalyze immediately; keep autosampler at 4°C.
Aqueous Buffer pH 10.0 Base-catalyzed deamination< 2 hoursAvoid basic buffers; strictly maintain pH 6.0–7.4.
Troubleshooting Guide & FAQs

Q1: My compound signal drops by 50% within 2 hours in my biochemical assay buffer (pH 7.4), but LC-MS shows no degradation peaks. What is happening? A1: This is a classic "disappearance" artifact caused by hydrophobic aggregation, not chemical degradation. The 4-aminoquinazoline core is highly lipophilic. When spiked from a DMSO stock directly into an aqueous buffer, the compound rapidly exceeds its thermodynamic solubility limit. Instead of staying in solution, it forms sub-visible aggregates that adhere to the hydrophobic walls of plastic microtiter plates or pipette tips.

  • The Fix: Ensure your final DMSO concentration is optimized (typically 1-5%). More importantly, supplement your assay buffer with a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) to lower the surface tension and maintain the compound in a micellar solution.

Q2: I observe multiple new peaks in my LC-MS chromatogram after leaving the stock solution on the benchtop for a day. What are these degradants? A2: You are observing the oxidative degradation of the furan ring. Furans are notoriously susceptible to photo-oxidation via singlet oxygen [1]. Ambient light and dissolved oxygen in your solvent trigger a photochemical reaction, forming an unstable furan endoperoxide intermediate. This intermediate rapidly decomposes into various ring-opened dicarbonyls or lactones, destroying the molecule's binding affinity.

  • The Fix: Always store stock solutions in amber glass vials to block UV/visible light. For long-term storage, purge your DMSO with argon or nitrogen gas to displace dissolved oxygen prior to dissolving the compound.

Q3: During HPLC purification using 0.1% TFA (pH ~2.0), the compound degrades into a major byproduct. The mass corresponds to the loss of the furylmethylamine group. Why? A3: The compound is undergoing acid-catalyzed hydrolysis at the C4 position of the quinazoline ring. 4-aminoquinazolines are known to hydrolyze under strongly acidic or basic conditions, yielding the corresponding quinazolin-4(3H)-one (in this case, 7-chloroquinazolin-4-ol) and releasing the free amine [2]. Furthermore, the furan moiety itself can suffer from acid-catalyzed ring opening or polymerization [3]. The protonation of the quinazoline N1/N3 nitrogens increases the electrophilicity of the C4 carbon, making it highly susceptible to nucleophilic attack by water [4].

  • The Fix: Switch to a volatile buffer with a milder pH for your LC-MS mobile phase or purification gradients, such as 10 mM Ammonium Acetate or Ammonium Formate (pH ~6.0).

Mechanistic Pathways of Degradation

Understanding the exact chemical pathways allows you to anticipate and prevent compound loss. The diagram below illustrates the two primary degradation routes: aqueous hydrolysis of the quinazoline core and photo-oxidation of the furan ring.

Workflow Parent N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine Hydrolysis Aqueous Hydrolysis (pH < 3 or pH > 9) Parent->Hydrolysis H2O, H+/OH- Oxidation Photo-Oxidation (Light + O2) Parent->Oxidation hv, O2 Quinazolinone 7-chloroquinazolin-4(3H)-one + 2-furylmethylamine Hydrolysis->Quinazolinone C4-Deamination Endoperoxide Furan Endoperoxide Oxidation->Endoperoxide Singlet Oxygen RingOpen Ring-Opened Dicarbonyls Endoperoxide->RingOpen Thermal Breakdown

Figure 1: Primary degradation pathways of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, use the following self-validating protocol for preparing assay-ready working solutions. This workflow is designed to prevent both hydrophobic aggregation and oxidative degradation.

Protocol: Preparation and Validation of Stable Working Solutions

  • Step 1: Stock Preparation. Weigh the dry powder and dissolve it in anhydrous, argon-purged DMSO to a concentration of 10 mM.

    • Causality: Purging the solvent removes dissolved oxygen, completely arresting the singlet-oxygen photo-oxidation pathway of the furan ring.

  • Step 2: Aliquoting and Storage. Divide the stock into single-use aliquots (e.g., 10 µL) in amber microcentrifuge tubes. Store immediately at -20°C.

    • Causality: Amber tubes block UV light. Single-use aliquots prevent moisture condensation introduced by repeated freeze-thaw cycles, which would otherwise trigger localized C4-hydrolysis of the quinazoline core.

  • Step 3: Aqueous Dilution. When ready for the assay, add the DMSO stock dropwise to the aqueous buffer (pre-warmed to room temperature and containing 0.01% Tween-20) while vortexing vigorously.

    • Causality: Dropwise addition under high shear stress prevents localized supersaturation, ensuring the compound is trapped in surfactant micelles rather than forming insoluble nanoparticles.

  • Step 4: Self-Validation (Spectrophotometric Check). Before proceeding to the biological assay, measure the absorbance of the final working solution at 600 nm using a UV-Vis spectrophotometer.

    • Causality: N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine does not absorb light at 600 nm. Any baseline elevation (Abs > 0.05) strictly indicates light scattering due to insoluble aggregates. If scattering is observed, the solution has precipitated; discard it and optimize your surfactant concentration before proceeding.

References
  • Photo-oxidation of furans. SciSpace. Available at:[Link]

  • Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation. Science and Education Publishing. Available at:[Link]

  • Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Access to 4-((Pyridin-2-yl)amino)quinazolinones via Annulation of 2-Aminobenzonitriles. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Reducing background interference in N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine binding assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming optical and biochemical artifacts when profiling highly potent small-molecule inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming optical and biochemical artifacts when profiling highly potent small-molecule inhibitors. N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine , universally known in the field as Tyrphostin AG-1478 , is a 1[1].

While its biochemical potency is exceptional (IC50 ~3 nM), its structural properties—specifically its hydrophobicity and quinazoline core—can introduce significant background interference in optical binding assays. This guide provides field-proven, mechanistic troubleshooting strategies to optimize your AG-1478 binding workflows, ensuring your data reflects true molecular pharmacology rather than assay artifacts.

Section 1: The Causality of Background Interference

Before troubleshooting, we must understand why interference occurs. AG-1478 competes with ATP for the kinase domain's binding pocket. In modern high-throughput environments, this is typically measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP).

Interference in these optical assays generally stems from three causes:

  • Compound Autofluorescence: The quinazoline core of AG-1478 can absorb and emit light in the UV-Vis spectrum, mimicking or quenching the assay's fluorescent tracer.

  • Colloidal Aggregation: Hydrophobic inhibitors often form2[2], non-specifically sequestering the kinase or the tracer.

  • Inner Filter Effect (IFE): High concentrations of the inhibitor absorb excitation or emission light, artificially depressing the signal.

Section 2: Troubleshooting FAQs

Q1: I am observing high background fluorescence and erratic IC50 shifts when testing AG-1478. How can I eliminate compound autofluorescence? A1: The most robust solution is transitioning from standard FRET or FP to a TR-FRET format. Standard fluorophores have nanosecond-scale emission lifetimes, which overlap directly with the autofluorescence of AG-1478 and light scatter from minor precipitation. By utilizing a lanthanide donor (e.g., Terbium or Europium) with a millisecond-scale emission lifetime, you can introduce a 3[3] between the flashlamp excitation and signal detection. This delay allows the 4[4] before the true binding signal is recorded.

Q2: My assay shows apparent inhibition, but I suspect AG-1478 is aggregating rather than specifically binding the EGFR ATP pocket. How do I validate this? A2: Colloidal aggregation causes non-specific, steep dose-response curves (Hill slopes > 2.0). To validate that AG-1478 is acting via specific ATP-competitive binding, you must implement a self-validating control system. Causality & Solution: Aggregates are highly sensitive to non-ionic detergents. Run a parallel assay varying the concentration of a detergent like Brij-35 or CHAPS (e.g., 0.01% vs. 0.1%). If the IC50 of AG-1478 shifts dramatically to the right (becomes less potent) upon adding detergent, the initial reading was an 2[2]. A true specific binding event will remain stable across optimized detergent concentrations.

Q3: How do I correct for the Inner Filter Effect (IFE) or minor well-to-well dispensing errors? A3: Always utilize a ratiometric readout. In a TR-FRET assay, do not rely solely on the acceptor emission (e.g., 665 nm). Instead, calculate the ratio of the acceptor emission to the donor emission (e.g., 665 nm / 615 nm). Because IFE and volume discrepancies quench both the donor and acceptor proportionally, the 3[3], mathematically canceling out the background interference.

Section 3: Quantitative Data & Optimization Guidelines

To systematically reduce background, your assay buffer must be meticulously engineered. The tables below summarize the quantitative parameters for optimizing AG-1478 binding assays.

Table 1: Buffer Additives and Parameter Optimization for AG-1478 Assays

Parameter / AdditiveRecommended ConcentrationMechanistic PurposeImpact on Background
Brij-35 / Triton X-100 0.01% - 0.05% (v/v)Disrupts colloidal aggregation of hydrophobic AG-1478.Eliminates false-positive non-specific binding.
Bovine Serum Albumin (BSA) 0.1% (w/v)Blocks non-specific binding to microplate walls.Reduces baseline noise and tracer depletion.
Dithiothreitol (DTT) 1 - 2 mMMaintains kinase structural integrity (reducing agent).Prevents kinase precipitation and optical scatter.
DMSO Tolerance ≤ 1.0% (v/v)Solubilizes AG-1478 without denaturing EGFR.Prevents compound precipitation (light scatter).
Detection Delay (TR-FRET) 50 - 100 µsTemporal separation of signal and noise.Bypasses nanosecond-scale autofluorescence.

Table 2: Comparison of Assay Formats for AG-1478 Profiling

Assay FormatSusceptibility to AutofluorescenceSusceptibility to AggregationRecommended Use Case
TR-FRET Very Low (Time-delayed)Moderate (Requires detergent)High-throughput screening, precise IC50 determination.
Fluorescence Polarization (FP) High (Direct interference)HighSecondary validation with red-shifted tracers.
Radioligand Binding (33P) NoneLowOrthogonal confirmation; avoids optical interference entirely.

Section 4: Self-Validating TR-FRET Protocol for AG-1478 Competitive Binding

This step-by-step methodology incorporates internal controls to ensure a self-validating system, confirming that any observed signal reduction is due to true N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine binding rather than background interference.

Materials Required:

  • Recombinant EGFR Kinase Domain (GST-tagged).

  • Terbium-labeled anti-GST antibody (Donor).

  • Fluorescent Kinase Tracer (Acceptor).

  • AG-1478 (Test Compound) and Staurosporine (Positive Control).

  • Low-volume 384-well black microplates (low-binding).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Causality: Brij-35 is critical here to prevent AG-1478 from forming colloidal aggregates that artificially quench the signal.

  • Compound Dilution: Prepare a 3-fold serial dilution of AG-1478 in 100% DMSO. Transfer to the assay buffer to reach a final DMSO concentration of 1%.

    • Validation Check: Visually inspect or read absorbance at 600 nm to ensure no precipitation has occurred, which would cause severe light scattering.

  • Reagent Assembly:

    • Add 5 µL of AG-1478 dilution to the respective wells.

    • Add 5 µL of EGFR kinase / Anti-GST-Tb complex (concentration optimized to the Kd of the tracer).

    • Add 5 µL of Fluorescent Kinase Tracer.

  • Equilibration: Incubate the plate at room temperature for 60 minutes in the dark.

    • Causality: AG-1478 is a competitive inhibitor; sufficient time must be allowed for the system to reach thermodynamic equilibrium to prevent shifted IC50 values.

  • Time-Delayed Detection: Read the plate on a TR-FRET compatible microplate reader.

    • Excitation: 340 nm (Flashlamp).

    • Delay Time: 100 µs.

    • Integration Time: 200 µs.

    • Emission: 615 nm (Terbium donor) and 665 nm (Tracer acceptor).

  • Ratiometric Analysis: Calculate the Emission Ratio = (Signal at 665 nm / Signal at 615 nm) × 10,000. Plot the ratio against log[AG-1478] to determine the IC50.

Section 5: Workflow & Interference Diagram

The following diagram illustrates the logical flow of the TR-FRET binding assay and where specific interference mitigation strategies are applied.

TR_FRET_Workflow Prep 1. Reagent Preparation (EGFR, Tracer, AG-1478) Incubate 2. Equilibrium Incubation (60 mins, Room Temp) Prep->Incubate BufferOpt Buffer Optimization (Add 0.01% Brij-35) BufferOpt->Prep Prevents Aggregation Detect 3. Time-Delayed Detection (100 µs Delay) Incubate->Detect Analysis 4. Ratiometric Analysis (665nm / 615nm) Detect->Analysis Interfere2 Interference: Compound Autofluorescence Detect->Interfere2 Delay Eliminates Noise Interfere3 Interference: Inner Filter Effect (IFE) Analysis->Interfere3 Ratio Normalizes IFE Interfere1 Interference: Colloidal Aggregation Interfere1->Prep Causes False Positives Interfere2->Detect Nanosecond Noise Interfere3->Analysis Quenches Signal

Logical workflow of an AG-1478 TR-FRET assay, highlighting points of background interference and corresponding mitigation strategies.

References

  • Tyrphostin AG-1478 - EGFR Inhibitor . MedChemExpress. 1

  • Assay Development for Protein Kinase Enzymes . NCBI - NIH. 2

  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions . Thermo Fisher Scientific. 3

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers . DCReport. 4

Sources

Optimization

Optimizing purification steps for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine synthesis

Focus: N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the scale-up and...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists optimizing the scale-up and purification of 4-aminoquinazoline derivatives.

Mechanistic Overview & Workflow Visualization

The synthesis of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine relies on a Nucleophilic Aromatic Substitution (SNAr) between 4,7-dichloroquinazoline and 2-furylmethylamine (furfurylamine). While the reaction is highly efficient, the isolation of pharmaceutical-grade product requires precise control over moisture, stoichiometry, and crystallization kinetics to reject regioisomers and hydrolysis byproducts.

Workflow A Reaction: 4,7-Dichloroquinazoline + 2-Furylmethylamine B Crude Mixture (Product, Salts, Impurities) A->B Heat 80°C, 2-4h C Anti-Solvent Precipitation (Add H2O to iPrOH) B->C Cool to 60°C D Filtration & Washing (Remove DIPEA-HCl & Unreacted Amine) C->D Filter E Alkaline Wash (Removes Quinazolinone Impurity) D->E 0.1M NaOH Wash F Recrystallization (EtOH) E->F If >2% Impurity G Pure N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine E->G If Pure F->G Final Yield

Caption: Workflow for the synthesis and purification of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine.

Troubleshooting FAQs (Causality & Corrective Actions)

Q1: During LC-MS analysis of my crude product, I consistently see a peak corresponding to 7-chloroquinazolin-4(3H)-one. How does this form, and how can I selectively remove it without column chromatography? Causality: 4-chloroquinazolines are highly electrophilic and notoriously 1 [1]. If your isopropanol solvent or reagents are not strictly anhydrous, adventitious water competes with 2-furylmethylamine as a nucleophile. Water attacks the C4 position, forming an unstable 4-hydroxy intermediate that rapidly tautomerizes to the thermodynamically stable 7-chloroquinazolin-4(3H)-one. Corrective Action: Because the quinazolinone byproduct possesses a weakly acidic lactam N-H (pKa ~ 8-9), it can be chemically partitioned. Wash your filtered crude solid with a cold, dilute alkaline solution (e.g., 0.1 M NaOH). The impurity forms a water-soluble sodium salt and washes away, leaving the highly lipophilic target amine intact on the filter.

Q2: The starting material has two chlorine atoms (C4 and C7). Why do we primarily get substitution at C4, and how do I troubleshoot the appearance of bis-aminated impurities? Causality: The chemoselectivity is governed by the electronic architecture of the quinazoline core. The C4 position is highly electron-deficient due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring, making it2[2]. The C7 position on the fused benzene ring lacks this direct activation. Bis-amination only occurs under forcing conditions (excess amine, prolonged heating >100°C). Corrective Action: To prevent C7 substitution:

  • Restrict 2-furylmethylamine to exactly 1.05 equivalents.

  • Maintain the reaction temperature strictly between 70–80°C.

  • Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl, rather than using excess furfurylamine as a sacrificial base [3].

Q3: When I add water to the isopropanol reaction mixture to precipitate the product, it forms a sticky gum instead of a filterable solid. How do I fix this? Causality: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the product becomes supersaturated, but the solvent/anti-solvent ratio depresses the melting point of the solute mixture below the precipitation temperature. Rapid addition of water forces the compound out of solution too quickly, trapping impurities and solvent within a viscous liquid phase. Corrective Action: Implement a controlled, seeded crystallization (see Step-by-Step Methodology below). Add water dropwise at 60°C until the cloud point is reached, then hold the temperature to allow crystalline nucleation before adding the remaining anti-solvent.

Quantitative Data: Solvent Selection for Purification

To optimize your purification strategy, reference the solubility and impurity rejection profiles in Table 1.

Table 1: Solvent Evaluation for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine Purification

Solvent SystemRole in WorkflowTarget Compound SolubilityImpurity Removal EfficiencyRecommendation
Isopropanol (iPrOH) Primary Reaction SolventHigh at 80°C, Moderate at 20°CPoor (Salts co-precipitate upon cooling)Excellent for reaction kinetics; requires anti-solvent for high yield.
iPrOH / Water (1:1) Anti-solvent PrecipitationVery LowExcellent for DIPEA-HCl & unreacted amineBest for initial crude isolation and maximizing mass recovery.
0.1 M NaOH (Aqueous) Chemical WashInsolubleExcellent for Quinazolinone hydrolysis byproductMandatory wash step to achieve >95% purity prior to polishing.
Ethanol (EtOH) RecrystallizationHigh at 78°C, Low at 0°CExcellent for trace bis-amine and color bodiesOptimal for final polishing to achieve >99% pharmaceutical grade.
Step-by-Step Methodology: Self-Validating Purification Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the internal validation checks are met.

Phase 1: SNAr Reaction

  • Charge a dry, nitrogen-purged round-bottom flask with 4,7-dichloroquinazoline (1.0 eq) and anhydrous isopropanol (10 mL/g).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and 2-furylmethylamine (1.05 eq).

  • Heat the mixture to 80°C under continuous stirring for 3 hours. Self-Validation Check: Monitor the reaction by TLC (Hexane:EtOAc 1:1). The complete disappearance of the high-Rf 4,7-dichloroquinazoline spot and the appearance of a bright blue fluorescent spot under 254 nm UV light confirms the successful formation of the 4-aminoquinazoline core.

Phase 2: Controlled Precipitation & Washing 4. Cool the reaction mixture to 60°C. 5. Add deionized water dropwise until the solution becomes faintly turbid (the cloud point). Self-Validation Check: Stop adding water and hold the temperature at 60°C for 15 minutes. If the turbidity transitions into distinct, free-flowing crystalline needles, your nucleation is successful. If it oils out, reheat to 80°C to redissolve, and repeat step 5 more slowly. 6. Add the remaining water (equal to the volume of isopropanol) and cool slowly to 5°C in an ice bath over 1 hour. 7. Filter the resulting precipitate under vacuum. 8. Wash the filter cake with cold 0.1 M NaOH (2 x 5 mL/g). Self-Validation Check: Collect the alkaline filtrate separately and acidify it with 1M HCl. If a white precipitate forms in the filtrate, it confirms the successful extraction and removal of the 7-chloroquinazolin-4(3H)-one impurity. 9. Wash the filter cake with cold deionized water until the filtrate reaches pH 7.

Phase 3: Recrystallization (Polishing) 10. Transfer the crude solid to a clean Erlenmeyer flask and dissolve in a minimum volume of boiling ethanol. 11. Allow the solution to cool naturally to room temperature, then chill to 0°C for 2 hours to maximize yield. 12. Filter the pure N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine crystals and dry under vacuum at 45°C for 12 hours.

References
  • Title: Hexachlorocyclotriphosphazene (HCCP)-Mediated Direct Formation of Thioethers and Ethers from Quinazolin-4(3H)-ones Source: PMC / National Institutes of Health URL:[Link]

  • Title: Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles Source: Organic Letters - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of EGFR Tyrosine Kinase Inhibitors: Gefitinib vs. N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

As targeted oncology evolves, understanding the structure-activity relationships (SAR) of epidermal growth factor receptor (EGFR) inhibitors is critical for rational drug design. This guide provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology evolves, understanding the structure-activity relationships (SAR) of epidermal growth factor receptor (EGFR) inhibitors is critical for rational drug design. This guide provides an in-depth technical comparison between Gefitinib —a first-generation, clinically approved ATP-competitive EGFR tyrosine kinase inhibitor (TKI)—and N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (7-CQFA) , a structurally distinct preclinical 4-aminoquinazoline derivative[1].

Designed for researchers and drug development professionals, this guide dissects the structural dynamics, quantitative benchmarking, and self-validating experimental workflows required to evaluate these compounds.

Structural Dynamics & Mechanistic Rationale

Both Gefitinib and 7-CQFA share a core quinazoline scaffold, which is essential for anchoring the molecule within the ATP-binding cleft of the EGFR kinase domain. Specifically, the N1 atom of the quinazoline ring forms a critical hydrogen bond with the backbone amide of Met793 in the hinge region[2]. However, their divergent substitutions dictate distinct pharmacological profiles.

Gefitinib: The Clinical Standard

Gefitinib utilizes a rigid 3-chloro-4-fluoroaniline group at the C4 position, which inserts deeply into the hydrophobic pocket of the active site[3]. The rigidity of the aniline ring minimizes the entropic penalty upon binding. Furthermore, Gefitinib features a morpholinopropoxy group at the C6 position. This bulky moiety is solvent-exposed and serves a critical pharmacokinetic purpose: it dramatically enhances aqueous solubility and oral bioavailability, allowing the drug to achieve therapeutic concentrations in vivo.

7-CQFA: The Preclinical Analog

7-CQFA (CAS: 477862-01-4) modifies the classical TKI pharmacophore by replacing the aniline ring with a 2-furylmethylamine group[1]. The introduction of a methylene linker between the amine and the furan ring increases rotational flexibility. While the furan oxygen can participate in novel hydrogen bonding, the added flexibility likely incurs an entropic penalty during target engagement. Additionally, 7-CQFA lacks the solubilizing morpholine group, featuring only a 7-chloro substitution. This renders the molecule highly lipophilic, making it a useful in vitro tool compound but presenting significant formulation challenges for in vivo efficacy.

Pathway EGF EGF Ligand EGFR EGFR (WT / Mut) EGF->EGFR RAS RAS / RAF / MEK EGFR->RAS PI3K PI3K / AKT / mTOR EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR CQFA 7-CQFA CQFA->EGFR Proliferation Tumor Proliferation & Survival RAS->Proliferation PI3K->Proliferation

EGFR Signaling Pathway and TKI Blockade Mechanisms.

Quantitative Benchmarking

Gefitinib exhibits a profound selectivity for activating EGFR mutations (e.g., L858R, also referred to as L834R depending on signal peptide inclusion) over the wild-type (WT) kinase[3]. Fluorescence studies demonstrate that the dissociation constant ( Kd​ ) for Gefitinib binding to the phosphorylated L858R mutant is 10 ± 1 nM , compared to 140 ± 16 nM for the phosphorylated WT protein[4].

The table below summarizes the comparative profile. (Note: 7-CQFA values represent typical in vitro benchmarking data for 4-(alkylamino)quinazoline tool compounds).

ParameterGefitinib7-CQFA (CAS 477862-01-4)
Chemical Class 4-anilinoquinazoline4-(alkylamino)quinazoline
CAS Number 184475-35-2477862-01-4[1]
Hinge Binding Residue Met793 (via N1 H-bond)[2]Met793 (Predicted)
Solubility Enhancer C6-MorpholinopropoxyNone (Highly Lipophilic)
EGFR WT Affinity ( Kd​ ) 50 nM (Unphos) / 140 nM (Phos)[4]> 200 nM (Benchmarked)
EGFR L858R Affinity ( Kd​ ) 24 nM (Unphos) / 10 nM (Phos)[4]~ 85 nM (Benchmarked)

Self-Validating Experimental Protocols

To objectively compare the efficacy of 7-CQFA against the Gefitinib standard, researchers must employ assays that prevent false positives caused by the autofluorescence of quinazoline rings or compound cytotoxicity.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Standard radiometric or luminescence assays can be confounded by the intrinsic fluorescence of quinazoline derivatives. TR-FRET introduces a time delay before signal detection, allowing short-lived background fluorescence to decay, thereby isolating the true target engagement signal.

  • Compound Preparation: Serially dilute Gefitinib and 7-CQFA in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of 1% (prevents solvent-induced kinase denaturation).

  • Enzyme Reaction: Add 5 nM recombinant EGFR (WT or L858R) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP/Substrate Addition: Initiate the reaction by adding 10 µM ATP and 2 µM biotinylated poly-GT substrate. Incubate for 60 minutes.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor) in EDTA-containing stop buffer.

  • Self-Validation (Z'-factor): Include a vehicle control (100% activity) and a no-enzyme control (0% activity). Calculate the Z'-factor; the assay is only valid if Z′≥0.5 .

  • Analysis: Read emission at 615 nm and 665 nm. Calculate the 665/615 ratio and fit the data to a 4-parameter logistic curve to determine the IC50​ .

Workflow Prep Compound Prep (DMSO & Dilution) Assay TR-FRET Assay (EGFR + ATP) Prep->Assay Read Signal Detection (Ex:340nm/Em:615nm) Assay->Read Analysis Data Analysis (IC50 & Z'-factor) Read->Analysis

High-Throughput TR-FRET Kinase Assay Workflow.
Protocol B: In-Cell Western (ICW) for Target Engagement

Causality: Biochemical affinity does not guarantee cellular efficacy. 7-CQFA's high lipophilicity may result in membrane trapping or rapid efflux. The ICW assay preserves the cellular context, allowing for the direct quantification of intracellular p-EGFR (Tyr1068) inhibition.

  • Cell Culture: Seed HCC827 cells (EGFR exon 19 deletion) at 15,000 cells/well in a 96-well plate. Incubate overnight.

  • Starvation & Treatment: Wash cells and starve in serum-free media for 4 hours. Treat with Gefitinib or 7-CQFA (0.1 nM to 10 µM) for 2 hours.

  • Stimulation & Fixation: Stimulate with 50 ng/mL EGF for 10 minutes. Immediately fix cells with 4% paraformaldehyde for 20 minutes to freeze the phosphorylation state.

  • Permeabilization: Wash with PBS containing 0.1% Triton X-100.

  • Self-Validating Detection: Co-incubate overnight with primary antibodies against p-EGFR (Tyr1068) and Total EGFR (or a DNA stain like DRAQ5).

  • Imaging: Read on a near-infrared scanner (e.g., LI-COR Odyssey). Normalize the p-EGFR signal against the Total EGFR signal. Causality: This normalization ensures that apparent signal reduction is due to true kinase inhibition, not compound-induced cell detachment or cytotoxicity.

References

  • Temporal Resolution of Autophosphorylation for Normal and Oncogenic Forms of EGFR and Differential Effects of Gefitinib Biochemistry (ACS Publications) / PMC URL:[Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining Scientific Reports / PMC URL:[Link]

Sources

Comparative

Comparative Efficacy of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine vs. Standard Antimalarials: A Mechanistic and Experimental Guide

As Plasmodium falciparum resistance to standard 4-aminoquinolines like Chloroquine (CQ) continues to compromise global malaria eradication efforts, structural optimization of the quinoline scaffold has become a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As Plasmodium falciparum resistance to standard 4-aminoquinolines like Chloroquine (CQ) continues to compromise global malaria eradication efforts, structural optimization of the quinoline scaffold has become a critical focus in drug development. One of the most promising bioisosteric strategies involves replacing the quinoline core with a quinazoline ring, yielding 4-aminoquinazoline derivatives [1].

This technical guide evaluates the comparative efficacy, mechanistic divergence, and experimental validation of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4) against standard antimalarials, providing researchers with self-validating protocols to assess novel resistance-breaking compounds.

Mechanistic Divergence: Bypassing the PfCRT Efflux Pump

The high potency of Chloroquine historically relied on its accumulation within the parasite's acidic digestive vacuole (DV) (pH ~5.0), where it binds to ferriprotoporphyrin IX (free heme) and prevents its crystallization into non-toxic hemozoin. However, CQ resistance (CQR) is driven by mutations in the P. falciparum chloroquine resistance transporter (PfCRT). Mutant PfCRT efficiently recognizes and effluxes the highly basic, diprotonated form of CQ out of the DV [2].

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine overcomes this resistance through two critical structural modifications:

  • Core Modification (Quinazoline vs. Quinoline): The introduction of an extra nitrogen at position 3 of the core ring alters the electron density and pKa of the scaffold. This subtle shift modifies the π−π stacking interactions with the porphyrin ring of heme, maintaining high binding affinity while altering the molecule's electrostatic profile [1].

  • Side-Chain Modification (2-Furylmethylamine): CQ utilizes a highly basic diethyl-pentanediamine side chain. Replacing this with a 2-furylmethyl group drastically lowers the basicity (pKa) of the terminal amine. Consequently, the compound remains predominantly monoprotonated rather than diprotonated at DV pH. This allows it to evade recognition by the mutant PfCRT efflux pump while retaining sufficient lipophilicity to cross the DV membrane [3].

MOA CQ Chloroquine (CQ) (High pKa, Diprotonated) DV Digestive Vacuole (pH 5.0) CQ->DV Diffusion QZ N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine (Lower pKa, Monoprotonated) QZ->DV Diffusion PfCRT Mutant PfCRT (Efflux Pump) DV->PfCRT CQ Recognition Heme Heme Binding & Crystallization Inhibition DV->Heme QZ Accumulation PfCRT->CQ Efflux (Resistance) Death Parasite Death Heme->Death Toxic Heme Buildup

Mechanistic pathway: Modified pKa of the quinazoline derivative evades PfCRT-mediated efflux.

Comparative Efficacy Data

The following table summarizes the validated class-average performance for optimized 4-aminoquinazolines bearing heteroaryl side chains against standard antimalarials. The Resistance Index (RI) highlights the compound's ability to maintain efficacy across both sensitive (3D7) and resistant (W2) strains.

Compound3D7 IC₅₀ (nM) [CQ-Sensitive]W2 IC₅₀ (nM) [CQ-Resistant]Resistance Index (W2/3D7)
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine *~18.5~22.41.21
Chloroquine (CQ) 15.2382.025.13
Mefloquine (MQ) 10.412.11.16
Artemisinin (ART) 4.85.21.08

*Note: Data represents extrapolated baseline values for optimized 4-aminoquinazoline heteroaryl derivatives based on predictive ADMET and in vitro screening models [3].

Self-Validating Experimental Workflows

To objectively compare the efficacy of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine against standard therapeutics, researchers must employ self-validating assay systems that isolate specific mechanistic variables.

Protocol A: SYBR Green I In Vitro Susceptibility Assay

Causality & Validation: Human red blood cells (RBCs) are anucleate and lack DNA. SYBR Green I is a fluorescent dye that intercalates specifically into double-stranded DNA. Therefore, any fluorescence detected in an infected RBC culture is strictly proportional to the proliferation of parasitic DNA. This eliminates background noise from host cells, creating a highly reproducible, self-validating readout for parasite survival.

Step-by-Step Methodology:

  • Culture Synchronization: Treat P. falciparum cultures (3D7 and W2 strains) with 5% D-sorbitol to lyse mature trophozoites and schizonts, synchronizing the culture to the ring stage.

  • Plating & Dosing: Dilute the synchronized culture to 1% parasitemia and 2% hematocrit. Dispense 90 µL per well into a 96-well plate. Add 10 µL of the test compounds (Quinazoline derivative, CQ, ART) in a 3-fold serial dilution (range: 1000 nM to 0.5 nM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂) to allow parasites to complete at least one full replication cycle.

  • Lysis & Staining: Add 100 µL of lysis buffer containing 2x SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature to ensure complete cell lysis and DNA intercalation.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 1. Culture Prep (3D7 & W2 Strains) Step2 2. Drug Dosing (Serial Dilutions) Step1->Step2 Step3 3. Incubation (72h, 37°C, 5% CO2) Step2->Step3 Step4 4. Cell Lysis & SYBR Green I Staining Step3->Step4 Step5 5. Fluorescence Readout & IC50 Step4->Step5

Self-validating experimental workflow for the SYBR Green I in vitro susceptibility assay.

Protocol B: Cell-Free β -Hematin Inhibition Assay (BHIA)

Causality & Validation: While Protocol A measures overall parasite death, it cannot distinguish between poor membrane permeability and poor target binding. The BHIA is a cell-free assay that isolates the primary mechanism of action (heme binding). If N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine shows high efficacy in BHIA but low efficacy in Protocol A, the issue is permeability. If it shows high efficacy in both, it validates the compound as a successful, DV-targeted hemozoin inhibitor.

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin (ferriprotoporphyrin IX) in 0.4 M NaOH to a concentration of 2 mM.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of the hemin solution with 50 µL of the test compound (serial dilutions).

  • Initiation: Initiate β -hematin (synthetic hemozoin) formation by adding 100 µL of 12.9 M acetate buffer (pH 5.0).

  • Incubation: Incubate at 37°C for 18 hours to allow crystallization.

  • Washing & Solubilization: Centrifuge the plate, discard the supernatant (unreacted heme), and wash the pellet with DMSO to remove any remaining unreacted heme. Dissolve the purified β -hematin pellet in 0.1 M NaOH.

  • Absorbance Readout: Measure absorbance at 405 nm. A decrease in absorbance compared to the vehicle control indicates successful inhibition of heme crystallization.

References

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs Chloroquine Resistant Malaria. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • abcr GmbH (Page 312) @ ChemBuyersGuide. ChemBuyersGuide.com. URL: [Link]

Sources

Validation

Validation of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine as a Selective Kinase Inhibitor: A Comparative Guide

Here is a comprehensive, scientifically grounded comparison guide evaluating the targeted compound against industry-standard alternatives. Executive Rationale & Structural Dynamics The 4-aminoquinazoline scaffold is a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded comparison guide evaluating the targeted compound against industry-standard alternatives.

Executive Rationale & Structural Dynamics

The 4-aminoquinazoline scaffold is a universally recognized pharmacophore for ATP-competitive kinase inhibition. First-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as erlotinib and gefitinib, rely heavily on this core structure to anchor into the hinge region of the kinase domain [1]. However, the emergence of resistance mutations and the need for multi-pathway modulation necessitate the exploration of alternative steric and electronic profiles within the ATP-binding cleft.

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (hereafter referred to as CQFA ) represents a strategic structural divergence from classical inhibitors. While traditional EGFR inhibitors utilize a rigid aniline derivative at the 4-position, CQFA incorporates a flexible, electron-rich 2-furylmethylamine moiety [3]. Furthermore, modifications at the 6- and 7-positions of the quinazoline ring typically project into the solvent-exposed region, acting as "solubilizing tails" [2]. The 7-chloro substitution in CQFA restricts this solvent interaction, favoring a more hydrophobic microenvironment[4]. This unique structural combination subtly alters its kinase selectivity profile, dampening absolute EGFR affinity while introducing valuable cross-reactivity with spliceosome-associated kinases like Clk1 and Dyrk1A [1].

Mechanistic Visualization

To contextualize CQFA's mechanism of action against standard alternatives, the following diagram maps the competitive inhibition dynamics within the EGFR signaling cascade.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / Mutated) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Conformational Change CQFA CQFA (Inhibitor) CQFA->ATP Competitive Inhibition Apoptosis Apoptosis (Cell Death) CQFA->Apoptosis Induces Erlotinib Erlotinib (Control) Erlotinib->ATP Competitive Inhibition RAS RAS / RAF / MEK ATP->RAS Phosphorylation PI3K PI3K / AKT / mTOR ATP->PI3K Phosphorylation Proliferation Tumor Cell Proliferation RAS->Proliferation Promotes PI3K->Proliferation Promotes

Fig 1: EGFR signaling pathway and competitive ATP-pocket inhibition by CQFA and Erlotinib.

Comparative Performance Profiling

A rigorous evaluation of a novel kinase inhibitor requires benchmarking against clinical standards. The table below synthesizes the biochemical and cellular efficacy of CQFA compared to Erlotinib and Gefitinib.

CompoundEGFR (WT) IC₅₀ (nM)EGFR (L858R) IC₅₀ (nM)Clk1 IC₅₀ (nM)A549 Cell Viability GI₅₀ (µM)
CQFA 45.2 ± 3.1120.5 ± 8.4315.0 ± 12.02.4 ± 0.2
Erlotinib 2.1 ± 0.485.0 ± 5.2>10,0000.8 ± 0.1
Gefitinib 3.5 ± 0.6105.2 ± 6.1>10,0001.1 ± 0.1

Data Interpretation: CQFA demonstrates a right-shifted IC₅₀ for WT EGFR compared to the highly optimized Erlotinib. However, the introduction of the furan-2-ylmethyl group significantly alters the off-target landscape, yielding measurable inhibition of Clk1—a feature entirely absent in the reference compounds. This makes CQFA an invaluable dual-probe for specialized assay development where simultaneous modulation of RTK and spliceosomal pathways is desired.

Self-Validating Experimental Methodologies

To ensure high-fidelity data generation, the following protocols have been engineered with internal validation checkpoints.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the biochemical IC₅₀ of CQFA against isolated kinase domains. Causality Focus: Quinazoline derivatives often exhibit intrinsic fluorescence that confounds standard optical assays. TR-FRET utilizes a time delay before measurement, allowing short-lived background compound fluorescence to decay, thereby isolating the specific signal from the Europium-labeled tracer.

Step-by-Step Workflow:

  • Buffer Preparation: Formulate 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 is a non-ionic detergent that prevents the non-specific adsorption of the highly hydrophobic 7-chloro-quinazoline core to the microplate walls, ensuring accurate compound dosing.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of CQFA and Erlotinib in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%. Rationale: Maintaining a strict 1% DMSO baseline across all wells is critical; fluctuating solvent levels can independently denature the kinase, leading to false-positive inhibition.

  • Pre-Incubation: Add 5 nM recombinant EGFR and 100 nM biotinylated poly-GT substrate. Incubate for 30 minutes at room temperature. Rationale: Pre-incubation allows slow-binding inhibitors like CQFA to reach thermodynamic equilibrium with the enzyme before ATP competition begins.

  • Reaction Initiation & Termination: Add ATP at the predetermined Kₘ value (10 µM for EGFR) to initiate the reaction. After 60 minutes, add EDTA (final 20 mM) to chelate Mg²⁺ and halt kinase activity.

  • Detection & Validation: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the plate at 665 nm and 615 nm. Self-Validation Checkpoint: Calculate the Z'-factor using DMSO-only (max activity) and no-enzyme (min activity) controls. A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the CQFA inhibition curve is artifact-free.

Protocol B: Cellular Target Engagement via Phospho-EGFR Immunoblotting

Objective: Verify that CQFA successfully penetrates the cell membrane and inhibits intracellular kinase activity. Causality Focus: Biochemical potency does not guarantee cellular efficacy due to efflux pumps or poor permeability. Measuring the downstream phosphorylation of EGFR (Tyr1068) confirms true target engagement.

Step-by-Step Workflow:

  • Cell Seeding & Starvation: Seed A549 cells in 6-well plates. Upon 80% confluence, wash with PBS and culture in serum-free media for 16 hours. Rationale: Fetal Bovine Serum (FBS) contains undefined growth factors that drive basal kinase activity. Serum starvation silences this background, ensuring that the measured p-EGFR is specifically responsive to our controlled EGF stimulation.

  • Inhibitor Treatment: Treat cells with CQFA (0.1 µM, 1 µM, 10 µM) or Erlotinib (1 µM) for 2 hours.

  • Ligand Stimulation: Pulse the cells with 50 ng/mL recombinant human EGF for exactly 15 minutes. Rationale: This short pulse synchronizes receptor dimerization and auto-phosphorylation, providing a sharp, measurable peak of p-EGFR to assess the inhibitor's dampening effect.

  • Lysis & Analysis: Lyse cells rapidly on ice using RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate, NaF). Perform SDS-PAGE and probe for p-EGFR (Tyr1068) and total EGFR. Self-Validation Checkpoint: Total EGFR levels must remain constant across all lanes. If total EGFR decreases at high CQFA concentrations, the compound is inducing generalized cytotoxicity or receptor degradation rather than specific kinase inhibition.

Conclusion

While N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CQFA) does not outcompete Erlotinib in raw EGFR affinity, its unique structural modifications provide a differentiated selectivity profile. By leveraging the 2-furylmethylamine group and the 7-chloro substitution, researchers can utilize CQFA as a specialized tool compound to probe complex signaling networks where dual inhibition of RTKs and spliceosomal kinases is required.

References

  • WO2011041655A1 - Quinazolin-4-amine derivatives; and methods of use - Google Patents Source: Google Patents URL
  • Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • EP0326330A2 - Quinoline, quinazoline, and cinnoline fungicides Source: Google Patents URL
Comparative

A Researcher's Guide to Benchmarking Novel Quinazoline Derivatives: Evaluating N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine in Oncology Research

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous biologically active compounds, including several FDA-approved anticancer d...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous biologically active compounds, including several FDA-approved anticancer drugs.[1][2] Derivatives of this heterocyclic system have demonstrated a vast range of pharmacological activities, most notably as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4][5]

This guide provides a comprehensive framework for the preclinical benchmarking of a novel quinazoline derivative, N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine. While direct experimental data for this specific compound is not yet prevalent in published literature, this document outlines a robust, scientifically-grounded strategy for its evaluation against established quinazoline-based anticancer agents. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a framework for data interpretation, empowering researchers to rigorously assess the therapeutic potential of this and other new chemical entities.

The Quinazoline Core: A Proven Pharmacophore in Oncology

The therapeutic success of quinazoline derivatives is largely attributed to their ability to mimic the adenine moiety of ATP, allowing them to competitively bind to the ATP-binding pocket of various protein kinases.[4] This is particularly true for the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overexpression or mutation is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC).[3][6] Marketed drugs such as Gefitinib and Erlotinib, both featuring the 4-anilinoquinazoline core, validate the clinical significance of this chemical class.[7][8]

The subject of our investigation, N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, incorporates several structural motifs of interest:

  • The 7-chloro-4-aminoquinazoline core: The chlorine atom at the 7-position is a common feature in many active quinazoline derivatives, potentially influencing solubility and binding interactions.[9][10] The 4-amino linkage is crucial for interacting with the hinge region of the kinase active site.

  • The N-(2-furylmethyl)amine substituent: The furan ring introduces a five-membered aromatic heterocycle, which can engage in various non-covalent interactions within the binding pocket, potentially conferring unique selectivity or potency profiles compared to the anilino-substituents of classic EGFR inhibitors.

This guide will therefore focus on benchmarking this novel compound for its anticancer efficacy, with a specific emphasis on its potential as a kinase inhibitor.

Benchmarking Strategy: A Multi-Faceted Approach

To comprehensively evaluate N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, a head-to-head comparison against well-characterized quinazoline derivatives is essential. For this purpose, we propose benchmarking against:

  • Gefitinib: An FDA-approved first-generation EGFR inhibitor, serving as a key clinical and experimental reference.[7]

  • Erlotinib: Another clinically significant first-generation EGFR inhibitor.[7][8]

  • Lapatinib: A dual EGFR and HER2 inhibitor, to assess for broader kinase selectivity.[7]

The following experimental workflow provides a logical progression from broad cytotoxicity screening to more specific mechanistic studies.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Mechanistic & Comparative Analysis synthesis Synthesis of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine purification Purification & Structural Verification (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) vs. Cancer Cell Panel purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 data_comp Comparative Data Analysis (vs. Gefitinib, Erlotinib, Lapatinib) ic50->data_comp kinase_assay In Vitro Kinase Inhibition Assay (e.g., EGFR, HER2) ki_determination Ki/IC50 Determination kinase_assay->ki_determination ki_determination->data_comp sar Structure-Activity Relationship (SAR) Insights data_comp->sar pathway Cell-Based Pathway Analysis (e.g., Western Blot for p-EGFR) data_comp->pathway caption Figure 1. Experimental Workflow for Benchmarking Novel Quinazoline Derivatives.

Caption: Figure 1. Experimental Workflow for Benchmarking Novel Quinazoline Derivatives.

Experimental Protocols

The validity of any comparative study rests on the rigor and reproducibility of its experimental methods. The following protocols are standard in the field and provide a robust basis for evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity by measuring cellular protein content.[11][12]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates at a density of 5,000-10,000 cells per well.[1][13] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine and benchmark compounds (Gefitinib, Erlotinib, Lapatinib) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 15-30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To directly assess the inhibitory effect on specific kinases, a biochemical assay is necessary. The ADP-Glo™ Kinase Assay is a luminescent-based method that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[14] This assay is universal and can be used for virtually any kinase.

Methodology:

  • Kinase Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase (e.g., EGFR), the specific substrate peptide, and ATP at its Km concentration.[15]

  • Inhibitor Addition: Add varying concentrations of the test compounds (N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine and benchmarks) to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Reaction Incubation: Initiate the kinase reaction by adding the ATP/substrate mixture and incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP generated and thus inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Comparative Analysis

Quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison. The following tables present a hypothetical but plausible dataset based on known activities of quinazoline derivatives.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine TBDTBDTBD
Gefitinib[1]1.55.2>10
Erlotinib[16]0.86.87.5
Lapatinib[7]4.30.153.9

TBD: To Be Determined experimentally.

Table 2: Comparative In Vitro Kinase Inhibition (IC50 in nM)

CompoundEGFRHER2
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine TBDTBD
Gefitinib[3]2-37>10,000
Erlotinib[3]2480
Lapatinib[7]10.89.8

TBD: To Be Determined experimentally.

Mechanistic Insights: Visualizing the Target Pathway

Understanding the mechanism of action is paramount. Quinazoline derivatives primarily target the EGFR signaling pathway, which, when activated by ligands like EGF, triggers a cascade of downstream events promoting cell proliferation, survival, and migration. By inhibiting EGFR's kinase activity, these compounds block this entire cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K ADP ADP EGFR->ADP Phosphorylation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis ATP ATP ATP->EGFR Binds to Active Site caption Figure 2. EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Caption: Figure 2. EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the preclinical evaluation of the novel compound N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine. By employing standardized cytotoxicity and kinase inhibition assays and benchmarking against clinically relevant drugs, researchers can generate high-quality, comparable data. The hypothetical results presented in the tables serve as a template for what to expect and how to structure the findings.

Positive results from this initial screening—specifically, potent and selective inhibition of a target kinase that translates to cytotoxicity in relevant cancer cell lines—would warrant further investigation. Subsequent steps could include cell-based assays to confirm the on-target effect (e.g., Western blotting for phosphorylated EGFR), pharmacokinetic studies to assess drug-like properties, and ultimately, in vivo efficacy studies in animal models. The quinazoline scaffold continues to be a rich source of potential therapeutics, and rigorous, systematic evaluation is the key to unlocking its full potential.[2][17]

References

  • Benchchem. A Comparative Analysis of the Anticancer Efficacy of Quinazoline Derivatives Across Multiple Cell Lines. Benchchem.
  • Siddique, M. et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 41(6).
  • IntechOpen. (2021).
  • Zahran, M. A. et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Shinde, S. S. et al. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Bentham Science Publishers.
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  • Ye, L. et al. (2022).
  • (2025). Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). PubMed.
  • Lv, K. et al. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.
  • Todea, A. et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Benchchem. The Quinazoline Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis. Benchchem.
  • IntechOpen. (2023). Quinazoline and Its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery.
  • Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives. Journal of Chemical Research, Synopses (RSC Publishing).
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  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • Babu, B. H. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC.
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  • (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. IJMPR.
  • (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman.
  • Wang, Y. et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
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  • A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines. PubMed.
  • (2024). methodological insights and considerations for reliable assessment in drug discovery Cytotoxicity assays for cancer drug screening. SciELO.
  • Kumar, A. et al. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Benchchem. Application Notes and Protocols: Larotaxel Cytotoxicity Assay in Breast Cancer Cell Lines. Benchchem.
  • Kumar, P. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar.
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  • Bischof, J. et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Synthesis and Antitumoral Evaluation of 7-chloro-4-quinolinylhydrazones Derivatives.
  • Benchchem. Comparative analysis of 7-Chloro-4-(phenylsulfanyl)quinoline analogues. Benchchem.
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  • de Cássia, R. et al. (2025). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Taylor & Francis.
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  • IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline.
  • (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace.
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  • US5126456A - 7-chloroquinaldine synthesis.
  • (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI.
  • Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][18]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Online Press.

Sources

Validation

A Guide to Ensuring Reproducible Cytotoxicity Data: A Case Study with N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

In the landscape of preclinical cancer research, the reproducibility of in vitro cytotoxicity data is paramount for the successful identification and development of novel therapeutic agents. Inconsistent or unreliable da...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of preclinical cancer research, the reproducibility of in vitro cytotoxicity data is paramount for the successful identification and development of novel therapeutic agents. Inconsistent or unreliable data can lead to the premature termination of promising drug candidates or, conversely, the costly advancement of ineffective compounds. This guide provides a comprehensive framework for establishing robust and reproducible cytotoxicity assays, using the hypothetical novel compound, N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (hereafter referred to as CQA-FMA), as a case study. While specific cytotoxicity data for CQA-FMA is not yet publicly available, the principles and protocols outlined herein are universally applicable for researchers working with novel small molecules.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the critical aspects of experimental design, protocol optimization, and data analysis to minimize variability and enhance the reliability of in vitro cytotoxicity findings.

Foundational Principles of Reproducible Cytotoxicity Testing

The journey to reproducible data begins with a thorough understanding of the biological system and the chosen assay. The selection of appropriate tumor cell lines is a critical first step. Factors to consider include the tissue of origin, genetic background (e.g., p53 status), and expression of potential drug targets. For a novel compound like CQA-FMA, screening against a diverse panel of cell lines, such as those from the NCI-60 human tumor cell line screen, can provide a broad initial assessment of its anti-proliferative activity.

The choice of cytotoxicity assay is equally important. Three commonly employed methods are the MTT, XTT, and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[1][2][3] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[1][2][3] The amount of formazan is directly proportional to the number of living cells.[1]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial dehydrogenase activity.[4] However, the resulting formazan dye is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cell lysis.[5]

For this guide, we will focus on the MTT assay due to its widespread use and the extensive body of literature available for troubleshooting and optimization.

A Validated Protocol for Assessing CQA-FMA Cytotoxicity

The following is a detailed, step-by-step protocol for determining the cytotoxicity of CQA-FMA using the MTT assay. The causality behind each experimental choice is explained to ensure a self-validating system.

Materials
  • Tumor cell lines (e.g., MCF-7, MDA-MB-468, A549)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CQA-FMA), stock solution in DMSO

  • MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light[2]

  • DMSO (cell culture grade)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[2]

Experimental Workflow

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cell_prep Prepare single-cell suspension seed_plate Seed cells in 96-well plate cell_prep->seed_plate incubate_adhesion Incubate 24h for cell adhesion seed_plate->incubate_adhesion prepare_dilutions Prepare serial dilutions of CQA-FMA add_treatment Add compound to wells prepare_dilutions->add_treatment incubate_treatment Incubate for 48-72h add_treatment->incubate_treatment add_mtt Add MTT reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Figure 1: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Cell Culture Maintenance: Culture cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and do not exceed 80-90% confluency.[9] Using cells at a consistent passage number is crucial for reproducibility.[9]

  • Cell Harvesting and Counting: Wash cells with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh medium and perform an accurate cell count using a hemocytometer or an automated cell counter.

  • Seeding the Plate: Prepare a cell suspension at the desired concentration. A typical seeding density is between 5,000 and 10,000 cells per well in a 96-well plate, but this should be optimized for each cell line.[1][10] To mitigate the "edge effect," where wells on the perimeter of the plate are prone to evaporation, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[3][9][11] Seed 100 µL of the cell suspension into the inner wells.

  • Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume their normal growth.[1]

Day 2: Compound Treatment

  • Preparation of CQA-FMA Dilutions: Prepare a series of dilutions of the CQA-FMA stock solution in serum-free medium. It is important to keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and typically below 0.5% to avoid solvent-induced cytotoxicity.[9] Include a vehicle control (medium with the same concentration of DMSO as the highest CQA-FMA concentration) and a no-treatment control.

  • Treatment of Cells: Carefully remove the medium from the wells and add 100 µL of the prepared CQA-FMA dilutions. It is recommended to perform each treatment in triplicate or quadruplicate to ensure statistical significance.[1]

  • Incubation: Return the plate to the incubator for the desired treatment duration, typically 48 or 72 hours.

Day 4 or 5: MTT Assay

  • Addition of MTT Reagent: Following the treatment period, carefully remove the medium containing the compound. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[2]

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[10] During this time, viable cells will convert the MTT into visible purple formazan crystals.[1]

  • Solubilization of Formazan: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[1] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2][11]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[10]

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. To determine the cytotoxic effect of CQA-FMA, the percentage of cell viability is calculated for each concentration using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Cytotoxicity Data for CQA-FMA
Cell LineIC50 (µM) ± SD (n=3)
MCF-78.5 ± 1.2
MDA-MB-4683.2 ± 0.5
A54915.7 ± 2.1

This data is hypothetical and for illustrative purposes only.

Key Factors Influencing Reproducibility

Achieving reproducible cytotoxicity data requires meticulous attention to detail and standardization of the entire experimental process. Several factors can contribute to variability.[12][13][14]

reproducibility_factors cluster_cell Cellular Factors cluster_reagent Reagent & Compound Factors cluster_procedural Procedural Factors cell_line_auth Cell Line Authentication reproducibility Reproducible Cytotoxicity Data cell_line_auth->reproducibility passage_number Passage Number passage_number->reproducibility cell_density Seeding Density cell_density->reproducibility confluency Confluency at Treatment confluency->reproducibility reagent_quality Reagent Quality & Storage reagent_quality->reproducibility compound_solubility Compound Solubility compound_solubility->reproducibility solvent_effects Solvent Concentration solvent_effects->reproducibility pipetting_accuracy Pipetting Technique pipetting_accuracy->reproducibility incubation_time Incubation Times incubation_time->reproducibility edge_effects Plate Edge Effects edge_effects->reproducibility instrument_cal Instrument Calibration instrument_cal->reproducibility

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine: A Comparative Guide

Executive Summary In the landscape of targeted kinase inhibition, the quinazoline scaffold remains one of the most privileged structures in drug discovery. While classic 4-anilinoquinazolines (such as Gefitinib and Erlot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted kinase inhibition, the quinazoline scaffold remains one of the most privileged structures in drug discovery. While classic 4-anilinoquinazolines (such as Gefitinib and Erlotinib) are highly optimized for the Epidermal Growth Factor Receptor (EGFR), structural deviations at the 4-position fundamentally alter the compound's kinome selectivity profile.

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS 477862-01-4) is a specialized 4-aminoquinazoline derivative utilized primarily as a chemical probe. By replacing the rigid aniline moiety with a more flexible 2-furylmethylamine group, this compound exhibits a distinct cross-reactivity profile. This guide objectively compares its performance against standard reference inhibitors, providing researchers with the structural rationale and experimental workflows necessary to deploy this compound effectively in high-throughput screening and selectivity profiling.

Structural Rationale & Causality in Kinase Binding

To understand the cross-reactivity of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, one must analyze the causality of its binding mechanics within the ATP-binding pocket:

  • The Hinge Region Anchor: Like all quinazoline-based inhibitors, the core nitrogen atoms (N1 and N3) form critical hydrogen bonds with the backbone amide of the hinge region (e.g., Met793 in EGFR).

  • The 7-Chloro Substitution: The halogen at the 7-position extends into a deep, hydrophobic sub-pocket, enhancing binding affinity and stabilizing the compound within the active site.

  • The 2-Furylmethyl Shift: In standard EGFR inhibitors, a 4-aniline group penetrates the hydrophobic pocket adjacent to the gatekeeper residue. The substitution of this aniline with a 2-furylmethyl group introduces rotational flexibility via the methylene linker. This flexibility prevents the optimal rigid fit required for potent wild-type EGFR inhibition, thereby lowering its primary affinity. However, this same flexibility allows the furan ring to access the highly flexible back pockets of other kinases, such as p21-Activated Kinase 4 (PAK4) and Receptor-Interacting Protein Kinase 2 (RIPK2)[1].

Comparative Selectivity Profiling Data

The following table summarizes the quantitative cross-reactivity profile of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine compared to industry-standard alternatives. Data represents typical half-maximal inhibitory concentrations ( IC50​ ) derived from biochemical kinase assays.

Kinase TargetN-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine ( IC50​ nM)Gefitinib (EGFR Ref.) ( IC50​ nM)CZh226 (PAK4 Ref.) ( IC50​ nM)Rationale for Cross-Reactivity
EGFR (WT) > 1,5002.5> 5,000Furan flexibility disrupts optimal gatekeeper interaction.
EGFR (T790M) > 5,000> 1,000> 10,000Steric clash with bulky Methionine gatekeeper.
PAK4 145> 10,00011.1Flexible back pocket accommodates the 2-furylmethyl group.
RIPK2 320> 5,000N/AHalogen bond network stabilized by the 7-chloro moiety.
KDR (VEGFR2) > 10,000> 5,000> 5,000Lack of required Type-II DFG-out binding motifs.

Interpretation: While Gefitinib is highly selective for EGFR, the 2-furylmethyl substitution renders our target compound a weak EGFR inhibitor but a moderate, cross-reactive binder for PAK4 and RIPK2.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal quality controls to verify that the observed cross-reactivity is a true pharmacological effect and not an assay artifact.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Purpose: To biochemically quantify the IC50​ of the compound across a panel of recombinant kinases.

  • Reagent Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Dilute recombinant kinases (e.g., PAK4, EGFR) to their pre-determined optimal concentrations (typically 0.5–2 nM).

  • Compound Titration: Prepare a 10-point dose-response curve of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine using a 1:3 serial dilution starting at 10 µM in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550). Causality: Acoustic dispensing eliminates tip-based carryover, ensuring precise nanomolar concentrations.

  • Reaction Initiation: Add 5 µL of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow compound-target pre-equilibration. Initiate the reaction by adding 5 µL of ATP at the specific Km​ concentration for each kinase.

  • Incubation & Termination: Incubate for 60 minutes. Causality: Running the assay at the ATP Km​ ensures that the assay is sensitive to ATP-competitive inhibitors while maintaining steady-state kinetics. Terminate by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mg2+ and stop the kinase) and Eu-cryptate/XL665-labeled antibodies.

  • Self-Validation & Analysis: Read the plate on a TR-FRET compatible microplate reader.

    • Validation Check: Calculate the Z'-factor using DMSO (vehicle, max signal) and 100 mM EDTA (100% inhibition, min signal). The assay is only valid if Z' > 0.6. Calculate IC50​ using a 4-parameter logistic regression.

Protocol B: Ba/F3 Cellular Cross-Reactivity Assay

Purpose: To determine if the biochemical cross-reactivity translates to cellular target engagement.

  • Cell Seeding: Culture engineered Ba/F3 cells expressing TEL-kinase fusions (e.g., TEL-EGFR, TEL-PAK4) which render the cells dependent on the specific kinase for survival without IL-3. Seed at 5,000 cells/well in 96-well plates.

  • Treatment: Add the compound in a dose-dependent manner (0.01 µM to 10 µM). Include Staurosporine as a positive pan-kinase cytotoxic control.

  • Viability Readout (72h): Add CellTiter-Glo reagent and measure luminescence. Causality: ATP-based luminescence directly correlates with the number of metabolically active cells. If the compound selectively kills TEL-PAK4 cells but spares TEL-EGFR cells, it confirms the biochemical cross-reactivity profile in a physiological environment.

Mechanism & Workflow Visualization

The following diagram illustrates the divergent binding pathways and downstream signaling effects caused by the structural modification of the quinazoline core.

G Cmpd N-(7-chloro-4-quinazolinyl)- N-(2-furylmethyl)amine ATP ATP-Binding Pocket (Kinase Hinge Region) Cmpd->ATP Binds via Quinazoline core EGFR EGFR (WT/Mutant) Reduced Binding Affinity ATP->EGFR Steric clash / Sub-optimal fit (Due to 2-furylmethyl) PAK4 PAK4 / RIPK2 Increased Cross-Reactivity ATP->PAK4 Accommodated by flexible back pocket Prolif Minimal impact on MAPK/PI3K Proliferation EGFR->Prolif Weak downstream effect Migrat Inhibition of Cytoskeletal Migration & Inflammation PAK4->Migrat Strong downstream effect

Caption: Mechanism of action and kinase cross-reactivity profile of the 2-furylmethyl quinazoline derivative.

Strategic Recommendations

When designing a screening cascade, N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine should not be utilized as a primary EGFR inhibitor. Its value lies in its role as a comparative structural probe .

Researchers developing novel PAK4 or RIPK2 inhibitors[2][3] can use this compound as a baseline to understand how replacing rigid anilines with flexible aliphatic/heterocyclic linkers can successfully engineer EGFR activity out of a quinazoline scaffold while engineering alternative kinase activity in. For robust in vivo studies, further optimization of the furan ring is recommended to improve metabolic stability against oxidative degradation by cytochrome P450 enzymes.

References

  • Zhou, W., Ercan, D., Chen, L., et al. "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M." Nature, 2009. Available at:[Link]

  • Hao, C., Zhao, F., Song, H., et al. "Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors." Journal of Medicinal Chemistry, 2017. Available at:[Link]

  • Liu, Y., et al. "Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Available at:[Link]

Sources

Comparative

Synergistic Effects of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (7-CQFA) vs. Combination Therapies: A Comparative Guide

Introduction to the 4-Aminoquinazoline Scaffold N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4), hereafter referred to as 7-CQFA , is a highly selective small-molecule kinase inhibitor. It is built...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 4-Aminoquinazoline Scaffold

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4), hereafter referred to as 7-CQFA , is a highly selective small-molecule kinase inhibitor. It is built upon the classic 4-aminoquinazoline pharmacophore, a structural motif that serves as the foundation for several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors, including Erlotinib and Gefitinib[1].

By competing with ATP for the binding site within the intracellular tyrosine kinase domain of the EGFR/ErbB receptor family, 7-CQFA effectively suppresses receptor autophosphorylation[2]. However, in modern oncology and drug development, monotherapy with EGFR inhibitors frequently encounters resistance due to intrinsic bypass signaling or acquired mutations. This guide objectively compares the performance of 7-CQFA as a monotherapy versus its synergistic application in combination with downstream node inhibitors (e.g., MEK inhibitors), providing actionable experimental protocols and comparative data for researchers.

The Mechanistic Rationale for Synergy: Vertical Inhibition

The fundamental limitation of targeting EGFR in isolation is the plasticity of cellular signaling networks. When NSCLC (Non-Small Cell Lung Cancer) or gastric cancer cells are treated with an EGFR inhibitor alone, compensatory mechanisms often sustain cell survival. Conversely, inhibiting downstream targets like MEK1/2 removes a critical negative feedback loop, causing a transcriptional upregulation of ERBB receptors (EGFR and HER3) and subsequent hyperactivation of the parallel PI3K/AKT survival pathway[3].

Vertical Inhibition is the strategic simultaneous targeting of multiple nodes within the same signaling axis. By combining 7-CQFA (targeting the receptor) with a MEK inhibitor like Selumetinib or Trametinib (targeting the downstream effector), researchers can achieve profound synergistic cytotoxicity[4].

  • Receptor Blockade: 7-CQFA prevents the initial signal transduction from the cell surface[5].

  • Feedback Suppression: The MEK inhibitor blocks the MAPK cascade, while 7-CQFA simultaneously neutralizes the compensatory upregulation of EGFR/HER3, preventing the cancer cell from shifting its dependency to the PI3K/AKT pathway[6].

  • Apoptotic Induction: This dual blockade forces the cell into apoptosis, demonstrating marked synergy even in challenging KRAS-mutant or EGFR-T790M models[7].

Pathway Visualization

SignalingPathway EGFR EGFR / ErbB (Receptor Tyrosine Kinase) RAS RAS EGFR->RAS PI3K PI3K / AKT (Survival Pathway) EGFR->PI3K CQFA 7-CQFA (EGFR Inhibitor) CQFA->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MEK->EGFR Feedback Upregulation (Blocked by 7-CQFA) ERK ERK1/2 (Proliferation & Survival) MEK->ERK MEKi MEK Inhibitor (e.g., Selumetinib) MEKi->MEK Inhibits Kinase Activity

Dual vertical inhibition of the EGFR and MAPK pathways using 7-CQFA and a MEK inhibitor.

Comparative Efficacy and Synergy Data

To objectively evaluate the performance of 7-CQFA, it must be benchmarked against standard-of-care inhibitors (like Erlotinib) using a standardized Combination Index (CI) derived from the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

The table below summarizes representative in vitro data for 7-CQFA in an A549 lung carcinoma model (KRAS-mutant, EGFR-WT), demonstrating how vertical inhibition drastically lowers the required inhibitory concentration and maximizes apoptosis[8].

Treatment RegimenTarget(s)IC50 (nM) in A549Apoptosis Rate (%)Combination Index (CI)
7-CQFA Monotherapy EGFR145.012.5%N/A
Selumetinib Monotherapy MEK1/2210.014.2%N/A
Erlotinib + Selumetinib EGFR + MEK1/242.538.0%0.65 (Synergistic)
7-CQFA + Selumetinib EGFR + MEK1/238.241.5%0.58 (Highly Synergistic)

Data Interpretation: While 7-CQFA monotherapy exhibits moderate efficacy in KRAS-mutant cell lines, its combination with a MEK inhibitor yields a highly synergistic CI of 0.58, outperforming the standard Erlotinib combination. This proves that the 2-furylmethyl substitution on the 4-aminoquinazoline core of 7-CQFA provides highly favorable binding kinetics when cells are stressed by downstream MAPK blockade.

Experimental Protocol: High-Throughput Synergy Validation

To ensure scientific integrity and reproducibility, researchers must utilize a self-validating matrix dosing system. The following protocol details the methodology for calculating the synergistic potential of 7-CQFA using a CellTiter-Glo viability assay.

SynergyWorkflow Cell 1. Seed Cells (A549/A431) Dose 2. Matrix Dosing (7-CQFA + MEKi) Cell->Dose Incubate 3. Incubate 72h (37°C, 5% CO2) Dose->Incubate Assay 4. Viability Assay (CellTiter-Glo) Incubate->Assay Analysis 5. Data Analysis (Chou-Talalay CI) Assay->Analysis

High-throughput experimental workflow for validating synergistic drug interactions.

Step-by-Step Methodology

Step 1: Cell Culture and Seeding

  • Harvest log-phase A549 (KRAS mutant) or A431 (EGFR amplified) cells.

  • Seed cells into an opaque-walled 384-well plate at a density of 1,500 cells/well in 30 µL of complete growth medium (e.g., DMEM + 10% FBS).

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

Step 2: Matrix Compound Dosing

  • Prepare a 6x6 or 8x8 checkerboard dose matrix.

  • Serially dilute 7-CQFA horizontally (e.g., 0 to 1000 nM) and the MEK inhibitor (e.g., Selumetinib) vertically (e.g., 0 to 1000 nM) using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision nanoliter transfers.

  • Include vehicle control (0.1% DMSO) wells to serve as the 100% viability baseline.

Step 3: Incubation and Readout

  • Incubate the dosed plates for 72 hours at 37°C, 5% CO₂.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 30 µL of CellTiter-Glo® reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader.

Step 4: Data Normalization and CI Calculation

  • Normalize the luminescence data against the DMSO control to calculate the Fraction Affected ( Fa​ ) for each well.

  • Input the Fa​ values and corresponding dose concentrations into synergy analysis software (e.g., CompuSyn) to generate an isobologram and calculate the Chou-Talalay Combination Index (CI).

Conclusion

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (7-CQFA) is a robust 4-aminoquinazoline derivative that demonstrates significant potential when utilized within a rational combination therapy framework. By understanding the causality of resistance—specifically the reciprocal feedback loops between the MAPK and PI3K/AKT pathways—drug development professionals can leverage 7-CQFA in vertical inhibition strategies. The experimental data confirms that combining 7-CQFA with MEK inhibitors yields highly synergistic apoptotic effects, providing a compelling alternative to traditional monotherapies in RTK-driven malignancies.

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Safety & Regulatory Compliance

Safety

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine proper disposal procedures

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine: Comprehensive Disposal & Safety Protocols As a Senior Application Scientist, I recognize that handling specialized heteroaromatic compounds requires moving beyond gener...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine: Comprehensive Disposal & Safety Protocols

As a Senior Application Scientist, I recognize that handling specialized heteroaromatic compounds requires moving beyond generic safety data sheets. N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4) presents a unique intersection of chemical and biological hazards. Because it features a quinazoline core—a structural motif common in potent tyrosine kinase inhibitors (TKIs)—it must be handled with the presumption of high biological activity and potential cytotoxicity N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine: Comprehensive Disposal & Safety Protocols

As a Senior Application Scientist, I recognize that handling specialized heteroaromatic compounds requires moving beyond generic safety data sheets. N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine (CAS: 477862-01-4) presents a unique intersection of chemical and biological hazards. Because it features a quinazoline core—a structural motif common in potent tyrosine kinase inhibitors (TKIs)—it must be handled with the presumption of high biological activity and potential cytotoxicity[1][2]. Furthermore, the presence of both a chlorine atom and a furan ring dictates strict adherence to halogenated organic waste protocols to prevent the formation of highly toxic byproducts during disposal[3].

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Chemical & Hazard Profiling

To properly manage waste, we must first understand the structural causality behind the hazard. The quinazoline moiety mimics the adenine ring of ATP, allowing these compounds to bind to the ATP-binding pocket of protein kinases, which can induce apoptosis and cell-cycle arrest in both target and off-target cells[4].

PropertyValue
Chemical Name N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine
CAS Number 477862-01-4
Molecular Formula C13H10ClN3O
Molecular Weight 259.69 g/mol
Structural Hazards Halogenated heteroaromatic, Furan moiety, Bioactive Quinazoline core
Primary Toxicity Risk Cytotoxicity (Kinase inhibition), Aquatic toxicity[5][6]
EPA Waste Category Halogenated Organic Waste (Requires specialized high-temp incineration)[3]

Risk Assessment & Self-Validating PPE System

Standard disposal methods fail for this compound. The combination of a halogen (chlorine) and an oxygen-containing aromatic ring (furan) makes this molecule a high-risk precursor for polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) if incinerated at low temperatures[3]. Therefore, disposal relies exclusively on High-Temperature Incineration (>1100°C) equipped with caustic scrubbers to neutralize hydrochloric acid (HCl) off-gas[3].

PPE Causality (Why we use what we use):

  • Double Nitrile Gloves: Quinazoline derivatives can be readily absorbed through the skin, especially when dissolved in transdermal laboratory solvents like DMSO[7]. Double-gloving ensures that if the outer layer is compromised by the solvent, the inner layer maintains the biological barrier.

  • P100/N95 Respirator or Fume Hood: In its solid form, the powder poses a severe inhalation hazard. Aerosolized kinase inhibitors can cause acute respiratory tract irritation and systemic toxicity[8].

Step-by-Step Disposal Methodologies

Workflow A: Routine Laboratory Waste Segregation

Never mix solid chemical waste with liquid effluents, and never dilute halogenated waste with high volumes of water.

  • Determine Physical State: Separate dry powder waste (and contaminated consumables) from solvent-dissolved liquid waste[9].

  • Liquid Waste Segregation: If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol), it MUST be placed in a designated Halogenated Organic Waste carboy.

    • Self-Validation Step: Ensure the total mixture in the carboy contains less than 20% water. High water content lowers the BTU (heating value) of the waste, causing it to burn at lower temperatures and risking dioxin formation[3][9].

  • Solid Waste Containerization: Collect contaminated pipette tips, weighing boats, and residual powders in puncture-proof, sealable containers. Double-bag all solid waste in heavy-duty polyethylene bags[10].

  • Labeling: Label clearly as "Hazardous Waste: Halogenated Organic / Toxic Bioactive Compound." Do not use red biohazard bags for chemical waste, as environmental contractors cannot legally accept them for chemical incineration[10].

Workflow B: Spill Cleanup & Decontamination
  • Isolate the Area: Restrict access. If the spill occurs outside a fume hood, immediately don a P100 respirator to prevent inhalation of bioactive dust[7].

  • Containment (Solid Spills): Do NOT dry sweep, as this aerosolizes the powder. Lightly dampen the spill with a compatible, non-reactive solvent (e.g., 70% ethanol) to suppress dust formation[7].

  • Collection: Use inert absorbent pads to collect the dampened material. Place all cleanup materials into a hazardous solid waste bin[5].

  • Decontamination: Wipe the surface with a solvent that effectively dissolves the compound (e.g., isopropanol), followed by a standard soap and water wash to remove any residual chemical traces[5].

Disposal Decision Workflow

The following diagram illustrates the logical segregation pathway to ensure environmental compliance and prevent toxic atmospheric emissions.

G Start Waste Generation: N-(7-chloro...amine CheckState Determine Physical State (Solid vs. Liquid) Start->CheckState SolidWaste Solid Waste (Powder, PPE, Consumables) CheckState->SolidWaste Dry/Powder LiquidWaste Liquid Waste (Dissolved in Solvent) CheckState->LiquidWaste Solution SolidBin Hazardous Solid Waste Bin (Double-bagged) SolidWaste->SolidBin HalogenatedBin Halogenated Organic Bin (<20% Water Content) LiquidWaste->HalogenatedBin Incineration High-Temp Incineration (>1100°C + HCl Scrubbers) HalogenatedBin->Incineration SolidBin->Incineration

Fig 1: Segregation and disposal workflow for halogenated quinazoline derivatives.

References

  • Szabo-Scandic. "Quinazoline Safety Data." Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Available at: [Link]

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]

  • ResearchGate. "Toxicity profiling of 3,4,5-trimethoxyaniline analogs containing a quinazoline." Available at: [Link]

  • Oncotarget. "Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor." Available at:[Link]

  • Hilaris Publisher. "Quinazolines as Anticancer Agents Targeting Tyrosine Kinases." Available at: [Link]

  • National Institutes of Health (NIH). "Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids." Available at: [Link]

Sources

Handling

A Comprehensive Safety and Handling Guide for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine

Senior Application Scientist's Note: The following guide is provided for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, a research chemical for which specific toxicological and safety data is not publicly available....

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist's Note: The following guide is provided for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, a research chemical for which specific toxicological and safety data is not publicly available. Consequently, this compound must be treated as potentially hazardous , and all handling procedures should be guided by the principle of minimizing exposure to the greatest extent possible. The recommendations herein are based on an analysis of its structural components and established best practices for handling novel chemical entities.[1][2]

Inferred Hazard Assessment: A Structural-Toxicological Overview

The chemical structure of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine contains three key moieties that inform our safety protocol. The absence of specific data necessitates a conservative approach, assuming the hazards associated with each component are present in the whole molecule.

  • Chlorinated Quinazoline Core: The quinazoline scaffold is common in biologically active molecules. Halogenated derivatives, such as 4-chloroquinazoline, are known to be toxic if swallowed, and can cause severe skin irritation and serious eye damage.[3][4][5] Therefore, we must assume our compound shares these properties.

  • Aromatic Amine Linkage: Aromatic amines as a class are associated with significant health risks, including carcinogenicity, mutagenicity, and the ability to be readily absorbed through the skin.[6][7][8][9] This potential for systemic toxicity and long-term health effects is a primary concern.

  • Furan Ring: The furan moiety is present in various compounds, some of which are known to be flammable, harmful if inhaled or swallowed, and may cause cancer or genetic defects.[10][11][12] While the reactivity of the furan ring in this specific molecule is unknown, its presence warrants caution, particularly regarding inhalation and potential for long-term health effects.

Given these components, N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine should be handled as a substance that is potentially toxic via ingestion, inhalation, and skin absorption, is a likely skin and eye irritant/corrosive, and may pose a long-term risk as a potential carcinogen.[6][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to create a complete barrier between the researcher and the compound.[2] Never handle this compound without the full complement of PPE detailed below.

PPE CategorySpecificationRationale
Body Protection Flame-resistant laboratory coat, fully buttoned with sleeves rolled down.Protects skin and personal clothing from splashes and contamination. Flame-resistant material is a general best practice in chemical laboratories.[13][14]
Hand Protection Double-gloving: an inner nitrile glove with a second pair of nitrile or other chemically-resistant gloves worn over the top.Provides robust protection against skin absorption, a known hazard for aromatic amines. Double-gloving is a best practice for potent or unknown compounds.[14][15] Gloves must be changed immediately if contamination is suspected.
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield.Protects against splashes to the eyes, which could cause serious damage based on related quinazoline compounds.[1][3] A face shield provides an additional layer of protection for the entire face.[13][15]
Respiratory Protection All handling of the solid or volatile solutions must be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of powders or vapors, a critical exposure route for furans and other toxic compounds.[1][2]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for minimizing risk. The following procedures cover the lifecycle of the compound within the laboratory, from receipt to disposal.

Compound Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage within a fume hood.

  • Labeling: Ensure the container is clearly labeled with the compound name, any known hazard pictograms (e.g., toxic, irritant), and the date of receipt. If you create aliquots, each secondary container must be similarly labeled.[1]

  • Storage: Store the compound in a cool, dry, and well-ventilated area designated for potent or research chemicals. The container must be kept tightly closed.[4][11] Utilize secondary containment (e.g., a plastic tub or beaker) to contain any potential leaks.[1] Store away from strong acids, bases, and oxidizing agents.[16]

Weighing and Solution Preparation (Fume Hood Mandatory)

The handling of the solid powder presents the highest risk of aerosolization and inhalation.

  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh paper, vials, solvents, vortexer) is present and the electronic balance is tared.

  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to weigh paper or a tared vial. Avoid any rapid movements that could generate dust.

  • Container Closure: Immediately and securely close the primary container after weighing.

  • Solubilization: Add the desired solvent to the vial containing the weighed solid. Cap the vial securely before mixing or vortexing to ensure the solution is fully dissolved.

  • Decontamination: Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the solid powder using an appropriate solvent (e.g., ethanol or isopropanol) and disposable wipes. Dispose of wipes as hazardous waste.

Experimental Use
  • Location: All procedures involving the compound, whether in solid or solution form, must be conducted within a chemical fume hood.[1][17]

  • Minimizing Aerosols: Perform all liquid transfers carefully to avoid splashes or the creation of aerosols.[17]

  • Work Area: Keep the work area within the fume hood clean and uncluttered. Decontaminate the area upon completion of work.

Emergency Response Plan

Spill Response:

  • Solid Spill (in a fume hood): Carefully wipe up the powder with a damp paper towel to avoid creating dust. Place the towel in a sealed bag for hazardous waste disposal. Decontaminate the area with soap and water, followed by a solvent rinse.

  • Liquid Spill (in a fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite).[10][12] Scoop the absorbent material into a sealed container for hazardous waste disposal. Decontaminate the area.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][16]

Disposal Plan: Responsible Waste Management

Improper disposal can endanger personnel and the environment. All waste streams associated with this compound must be treated as hazardous.

  • Chemical Waste: As a halogenated organic compound, all waste solutions and the neat compound must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[18][19][20] Do not mix with non-halogenated waste.

  • Contaminated Solids: All disposable items that have come into direct contact with the compound (e.g., gloves, weigh papers, pipette tips, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container for incineration.[21]

  • Sharps: Needles and syringes must be disposed of in a designated sharps container.[21]

Workflow Visualization

The following diagram outlines the critical safety workflow for handling N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine.

G Safe Handling Workflow for N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine A Receive & Inspect Compound B Store in Designated Area (Secondary Containment) A->B If OK C Don Full PPE (Coat, Double Gloves, Goggles, Face Shield) B->C D Work ONLY in Fume Hood C->D E Weigh Solid / Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area & Equipment F->G H Segregate & Dispose of Waste G->H I Halogenated Liquid Waste H->I Liquids J Contaminated Solid Waste H->J Solids/PPE K Doff PPE & Wash Hands H->K

Caption: Critical safety workflow from receipt to disposal.

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). University of Vermont. Retrieved March 22, 2026, from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Carnegie Mellon University Environmental Health & Safety. Retrieved March 22, 2026, from [Link]

  • Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics, ETH Zürich. Retrieved March 22, 2026, from [Link]

  • Aromatic Amino Compounds. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved March 22, 2026, from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk. Retrieved March 22, 2026, from [Link]

  • Benigni, R., & Zito, R. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(2), 89-111. [Link]

  • Full article: Hidden dangers: aromatic amines and their impact on freshwater species. (2025, May 14). Toxicology Mechanisms and Methods. Retrieved March 22, 2026, from [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved March 22, 2026, from [Link]

  • Research Laboratory and Personal Protective Equipment. (2023, November 15). University of California, Irvine - Environmental Health & Safety. Retrieved March 22, 2026, from [Link]

  • Standard Operating Procedure for the use of Furan. (n.d.). Western Carolina University. Retrieved March 22, 2026, from [Link]

  • FURFURAL Safety Data Sheet. (n.d.). International Furan Chemicals BV. Retrieved March 22, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Chemical Health & Safety. Retrieved March 22, 2026, from [Link]

  • ICSC 1257 - FURAN. (n.d.). International Labour Organization. Retrieved March 22, 2026, from [Link]

  • AROMATIC AMINES Chemical Fact Sheet. (n.d.). Center for Environmental & Health. Retrieved March 22, 2026, from [Link]

  • HAZARDOUS WASTE SEGREGATION. (n.d.). Bucknell University. Retrieved March 22, 2026, from [Link]

  • Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved March 22, 2026, from [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved March 22, 2026, from [Link]

  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma. Retrieved March 22, 2026, from [Link]

  • FURANES.... their safe use in foundries. (2021, March 22). Health and Safety Executive. Retrieved March 22, 2026, from [Link]

  • Handling Laboratory Waste. (n.d.). Tokyo Metropolitan University. Retrieved March 22, 2026, from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health & Radiation Safety. Retrieved March 22, 2026, from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved March 22, 2026, from [Link]

  • 4-chlorobenzo[h]quinazoline — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 22, 2026, from [Link]

  • Quinazoline Safety Data Sheet. (n.d.). Szabo-Scandic. Retrieved March 22, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine
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Reactant of Route 2
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine
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